4-Phenylcyclohexylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISCEAZUHNOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173807 | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19992-45-1, 5769-10-8 | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Phenylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexylamine, a member of the arylcyclohexylamine class of compounds, is a versatile organic molecule with significant applications in pharmaceutical development and chemical synthesis.[1][2] Its structure, featuring a phenyl group attached to a cyclohexylamine moiety, makes it a valuable building block for various therapeutic agents, including antidepressants and analgesics.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflow visualizations to support research and development activities.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | [1][3][4][5][6] |
| Molecular Weight | 175.27 g/mol | [1][3][4][5][6] |
| Appearance | Colorless liquid or White to Off-White/Beige solid/semi-solid powder | [1][2][3] |
| Boiling Point | 278.6 °C at 760 mmHg (Predicted: 278.6 ± 29.0 °C) | [3][4] |
| Density | 0.983 g/cm³ (Predicted: 0.983 ± 0.06 g/cm³) | [3][4] |
| Flash Point | 125.9 °C | [3] |
| Refractive Index | 1.537 | [3] |
Table 2: Acid-Base and Lipophilicity Properties of this compound
| Property | Value | Source |
| pKa | 10.49 ± 0.70 (Predicted) | [4][6] |
| LogP | 3.37180 | [3] |
| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard experimental approaches in the field.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
1. Potentiometric Titration:
This is a widely used and precise method for pKa determination.[7][8]
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[7][9]
-
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, known increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is identified from the steepest part of the curve. The pH at the half-equivalence point is equal to the pKa of the compound.[9]
-
2. UV-Vis Spectrophotometry:
This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[8]
-
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is determined from the sigmoidal curve obtained when plotting absorbance versus pH.[7][10]
-
Methodology:
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of this compound is added to each buffer solution.
-
The UV-Vis spectrum of each solution is recorded, and the absorbance at a wavelength where the two species have different absorptivities is measured.
-
A plot of absorbance versus pH is constructed. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7]
-
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic profile.[11][12]
1. Shake-Flask Method:
This is the traditional and most reliable method for LogP determination.[7][11]
-
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.[11][12]
-
Methodology:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously in a separation funnel for a set period to allow for equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]
-
Visualizations
General Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of this compound, highlighting key precursor materials.
Caption: Generalized synthesis workflow for this compound.
Relationship between Physicochemical Properties and Drug Development
This diagram illustrates the logical relationship between the core physicochemical properties of a compound like this compound and key stages of the drug development process.
Caption: Influence of physicochemical properties on drug development.
Biological Context and Applications
Arylcyclohexylamines are a class of compounds known for their diverse pharmacological activities, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[13][14] This mechanism of action is responsible for the anesthetic, analgesic, and dissociative effects observed with compounds like ketamine and phencyclidine (PCP).[13][14] this compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its structural motif is explored in the development of central nervous system (CNS) active drugs, including antidepressants and analgesics, as well as for studying receptor interactions and enzyme activities in biochemical research.[1]
Conclusion
This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data, detailed experimental protocols, and illustrative diagrams offer a comprehensive foundation for researchers and professionals engaged in drug discovery and development. A thorough understanding of these properties is paramount for the rational design of new chemical entities and the optimization of their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 19992-45-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 19992-45-1 CAS MSDS (4-Phenylcyclohexanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. youtube.com [youtube.com]
- 10. ulm.edu [ulm.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Phenylcyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-phenylcyclohexylamine, a versatile organic compound with applications in pharmaceutical development and material science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents available data, including information on closely related isomers where relevant, alongside detailed, generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR): No experimental spectrum is readily available in public databases. A predicted ¹H NMR spectrum suggests the presence of signals corresponding to the phenyl and cyclohexyl protons. The protons on the phenyl group are expected in the aromatic region (δ 7.0-7.5 ppm). The cyclohexyl protons would appear in the aliphatic region (δ 1.0-3.5 ppm), with the proton on the carbon bearing the amino group (methine proton) being the most downfield of this group. The amino group protons (-NH₂) typically appear as a broad singlet that can exchange with D₂O.
¹³C NMR (Carbon-13 NMR): Specific experimental data for this compound is not currently available. For comparison, the ¹³C NMR spectrum of cyclohexylamine shows signals for the carbon attached to the nitrogen at approximately 53.1 ppm, and other cyclohexyl carbons between 26.5 and 33.1 ppm[1][2]. For this compound, the phenyl carbons would be expected in the aromatic region (~110-150 ppm).
| Data Type | Description | Source |
| ¹H NMR | Predicted data available, experimental data not found. | - |
| ¹³C NMR | No specific data found. Comparison with cyclohexylamine suggests expected chemical shift ranges. | [1][2] |
Table 2: Infrared (IR) Spectroscopy Data
An FTIR spectrum is available for this compound, acquired as a film on a Bruker IFS 45 instrument[3]. Key expected absorptions for a primary amine with an aromatic ring include:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3400-3250 | N-H stretch (primary amine, two bands) | Medium |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~2950-2850 | C-H stretch (aliphatic) | Strong |
| ~1650-1580 | N-H bend (primary amine) | Medium |
| ~1600, ~1450 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1335-1250 | C-N stretch (aromatic amine character) | Medium |
| ~750-700 and ~900-675 | C-H out-of-plane bend (aromatic) | Strong |
Table 3: Mass Spectrometry (MS) Data
No experimental mass spectrum for this compound was found. However, mass spectra for the isomers N-phenylcyclohexylamine and 1-phenylcyclohexylamine are available and can provide insight into potential fragmentation patterns[4]. The molecular ion ([M]⁺) for this compound would be observed at m/z 175, corresponding to its molecular weight[3][5].
| Data Type | Description | Source |
| Molecular Ion (M⁺) | m/z 175 | [3][5] |
| Fragmentation Data | Data for isomers suggests potential fragmentation pathways including loss of the phenyl group or cleavage of the cyclohexyl ring. For 1-phenylcyclohexylamine, major fragments are observed at m/z 132, 175, and 104. | [6] |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid obscuring sample signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -NH₂ peak should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample, or through a gas chromatograph (GC-MS) for a volatile sample.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is often the molecular ion, which provides the molecular weight. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for an organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Caption: Relationship between Spectroscopic Data and Structural Information.
References
- 1. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 2. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 3. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenylcyclohexylamine [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity of 4-Phenylcyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexylamine is a versatile organic compound featuring a cyclohexane ring substituted with a phenyl group and an amino group.[1] As a member of the broader arylcyclohexylamine class, it serves as a crucial structural scaffold in the development of pharmacologically active agents, particularly those targeting the central nervous system.[2][3][4][5] This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related isomers, with a focus on its interactions with key neurological targets. Due to a lack of specific quantitative data for this compound in publicly available literature, data for its positional isomer, 1-phenylcyclohexylamine (PCA), is presented as a primary reference point for understanding the potential pharmacological profile.
Core Pharmacological Targets
Arylcyclohexylamines are well-documented as modulators of several key proteins involved in neurotransmission.[2] The primary targets include:
-
N-Methyl-D-Aspartate (NMDA) Receptors: These are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3][6] Arylcyclohexylamines typically act as non-competitive antagonists at the NMDA receptor, binding to a site within the ion channel known as the PCP site.[2]
-
Dopamine Transporter (DAT): This membrane protein regulates dopamine levels in the synapse by reuptaking the neurotransmitter into the presynaptic neuron.[7][8] Inhibition of DAT leads to increased extracellular dopamine concentrations.
-
Sigma Receptors (σ1 and σ2): These are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide range of cellular functions and have emerged as targets for various therapeutic areas, including neurological disorders and cancer.[9][10][11]
Quantitative Pharmacological Data
Table 1: Binding Affinity of 1-Phenylcyclohexylamine (PCA) at the NMDA Receptor
| Compound | Target | Assay Type | Radioligand | Tissue Source | Ki (nM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | NMDA Receptor (PCP Site) | Radioligand Binding | [3H]MK-801 | Rat Brain Membranes | 130 | [2] |
Experimental Protocols
Detailed experimental protocols for assays involving this compound are not explicitly available. However, the following sections describe generalized, standard protocols for the key assays used to characterize the biological activity of arylcyclohexylamines.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a typical competition binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor.
Materials:
-
Rat forebrain membranes (as a source of NMDA receptors)
-
Radioligand: [3H]MK-801 (a high-affinity NMDA receptor channel blocker)
-
Test compound: this compound
-
Unlabeled ligand for non-specific binding determination (e.g., unlabeled MK-801 or PCP)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared rat brain membranes, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient duration to allow binding to reach equilibrium.
-
Determination of Non-Specific Binding: In a parallel set of wells, include a high concentration of an unlabeled ligand to saturate the specific binding sites.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The interaction of arylcyclohexylamines with their molecular targets initiates downstream signaling cascades and can be investigated through structured experimental workflows.
NMDA Receptor Signaling Pathway
Arylcyclohexylamines, by blocking the NMDA receptor ion channel, prevent the influx of Ca2+, which is a critical step in the signaling cascade that leads to various cellular responses, including changes in gene expression and synaptic plasticity.
Caption: A simplified diagram of the NMDA receptor signaling pathway and the inhibitory action of this compound.
Dopamine Transporter Inhibition Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound on the dopamine transporter.
Caption: A flowchart outlining the key steps in a dopamine transporter uptake inhibition assay.
Sigma Receptor Interaction and Downstream Effects
Sigma receptors are intracellular chaperones that can modulate a variety of signaling pathways upon ligand binding. The interaction can lead to changes in calcium signaling and cell survival pathways.
Caption: A conceptual diagram of sigma receptor activation by a ligand and its potential downstream cellular effects.
Conclusion
This compound represents a core chemical scaffold with significant potential for the development of novel therapeutics targeting the central nervous system. While direct quantitative data for this specific compound is limited, the known pharmacology of the arylcyclohexylamine class, and specifically its isomer 1-phenylcyclohexylamine, strongly suggests activity at NMDA receptors, dopamine transporters, and sigma receptors. Further research is warranted to fully elucidate the specific binding affinities, functional activities, and signaling pathways modulated by this compound to better understand its therapeutic potential and guide future drug discovery efforts.
Disclaimer: The quantitative data presented in this document is for 1-phenylcyclohexylamine (PCA) and is intended to serve as a reference for the potential activity of this compound due to the lack of specific data for the latter. The pharmacological profiles of positional isomers can vary significantly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma Receptors [sigmaaldrich.com]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
4-Phenylcyclohexylamine: A Versatile Scaffold for CNS-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Phenylcyclohexylamine is a versatile chemical building block that has garnered significant attention in medicinal chemistry, primarily for its utility in the synthesis of compounds targeting the central nervous system (CNS). Its rigid cyclohexane core, substituted with a phenyl and an amine group, provides a privileged scaffold for the design of ligands for a variety of neurological targets. This technical guide delves into the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
This compound is a solid, beige powder with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol [1]. A comprehensive summary of its key physicochemical and spectroscopic data is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N | [1] |
| Molecular Weight | 175.27 g/mol | [1] |
| Appearance | Solid, beige powder | [1] |
| CAS Number | 19992-45-1 | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (Predicted) | Multiplet around 1.71 ppm (4H, cyclohexyl CH₂) | |
| ¹³C NMR (Cyclohexylamine) | C2: 53.066 ppm, C3: 33.076 ppm, C4: 33.076 ppm, C5: 26.539 ppm, C6: 26.539 ppm, C7: 27.03 ppm | [2] |
| FTIR (Film) | Data available from Bruker IFS 45 | [1] |
| Mass Spectrometry (EI) | Data available in NIST WebBook | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves the reductive amination of 4-phenylcyclohexanone. Two common methods for this transformation are the Leuckart reaction and catalytic hydrogenation.
Experimental Protocol 1: Leuckart Reaction
The Leuckart reaction utilizes ammonium formate as both the ammonia source and the reducing agent. It is a one-pot reaction that proceeds at elevated temperatures[4][5][6][7].
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, 4-phenylcyclohexanone is mixed with an excess of ammonium formate[5].
-
The reaction mixture is heated to a temperature between 160-185°C for several hours[4]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The resulting N-formyl-4-phenylcyclohexylamine is then hydrolyzed to the free amine by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).
-
The aqueous solution is made basic and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation under reduced pressure or by crystallization of its salt form.
Expected Yield: While specific yields for the synthesis of this compound via the Leuckart reaction are not widely reported in readily available literature, similar reactions with other ketones can provide good yields, often exceeding 60% after optimization[6].
Experimental Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to the Leuckart reaction and typically employs a metal catalyst, such as Raney Nickel or a noble metal catalyst, in the presence of ammonia and hydrogen gas.
Procedure:
-
4-Phenylcyclohexanone is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.
-
A catalytic amount of Raney Nickel is carefully added to the solution[8].
-
The reactor is sealed and purged with nitrogen, followed by the introduction of ammonia gas.
-
Hydrogen gas is then introduced to the desired pressure.
-
The reaction mixture is heated and stirred for several hours. The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed from the filtrate under reduced pressure to give the crude this compound.
-
The product can be purified by vacuum distillation or by forming a salt and recrystallizing.
Expected Yield: Catalytic hydrogenation is generally a high-yielding reaction, and yields for the reductive amination of cyclohexanones can be excellent.
This compound as a Versatile Chemical Building Block
The primary amine functionality of this compound makes it a valuable starting material for the synthesis of a wide array of derivatives with diverse pharmacological activities. Its applications are particularly prominent in the development of CNS-active agents.
NMDA Receptor Antagonists
Derivatives of this compound have been extensively explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor[9][10][11]. Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists of this receptor potential therapeutics for conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases.
The structure-activity relationship (SAR) of 1-phenylcyclohexylamine analogs reveals that modifications to the phenyl ring, the cyclohexyl ring, and the amine group can significantly influence binding affinity and selectivity for the NMDA receptor[9][10][11].
Table 3: Binding Affinity of Selected 1-Phenylcyclohexylamine Analogs at the NMDA Receptor (PCP Site)
| Compound | Modification from PCA | Ki (nM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | - | 130 | [11] |
| Phencyclidine (PCP) | N-piperidine | 5.7 | [11] |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 | [11] |
| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 | [11] |
Monoamine Transporter Inhibitors
The this compound scaffold has also been utilized in the design of inhibitors for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.
Dopamine Transporter (DAT) Inhibitors: The phencyclidine (PCP) class of arylcyclohexylamines, which are structurally related to this compound, are known to interact with the dopamine transporter[12]. The regulation of DAT function by such compounds can lead to increased extracellular dopamine levels[13].
Serotonin Transporter (SERT) Inhibitors: Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been synthesized and shown to exhibit affinity for the serotonin transporter, highlighting the potential of the this compound core in developing selective serotonin reuptake inhibitors (SSRIs)[14][15].
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives can be assessed through various in vitro and in vivo assays. Below are diagrams illustrating a general GPCR signaling pathway that can be modulated by these compounds and a typical experimental workflow for a radioligand binding assay.
Caption: General GPCR signaling cascade initiated by ligand binding.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound represents a valuable and versatile scaffold in the field of medicinal chemistry, particularly for the development of novel CNS-active compounds. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a cornerstone for the exploration of ligands targeting a range of neurological receptors and transporters. The continued investigation of derivatives based on this core structure holds significant promise for the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.
References
- 1. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 3. researchgate.net [researchgate.net]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. benchchem.com [benchchem.com]
- 12. Phencyclidine - Wikipedia [en.wikipedia.org]
- 13. Regulation of dopamine transporter function and plasma membrane expression by dopamine, amphetamine, and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacology of Arylcyclohexylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylcyclohexylamines represent a diverse class of psychoactive compounds, the pharmacological profiles of which are of significant interest in neuroscience, drug discovery, and clinical medicine. Prototypical examples such as phencyclidine (PCP) and ketamine are primarily recognized for their non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, a mechanism that underpins their characteristic dissociative anesthetic, analgesic, and psychotomimetic effects.[1][2][3][4] However, the pharmacological tapestry of this class is woven with threads of varying affinities for other critical neural targets, including monoamine transporters and sigma (σ) receptors.[2] This differential receptor engagement across various derivatives allows for a "fine-tuning" of their pharmacological effects, presenting both therapeutic opportunities and public health challenges.[2] Structural modifications to the aryl, cyclohexyl, or amine moieties of the core scaffold can dramatically alter potency and selectivity, leading to compounds with profiles ranging from potent NMDA antagonists to selective dopamine reuptake inhibitors.[2][5] This guide provides an in-depth examination of the pharmacology of arylcyclohexylamine derivatives, summarizing quantitative receptor binding data, detailing key experimental methodologies, and visualizing the core signaling pathways and experimental workflows relevant to their study.
Core Mechanism of Action: NMDA Receptor Antagonism
The principal mechanism of action for classic arylcyclohexylamines like PCP and ketamine is non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[3][4] These compounds bind to a specific site located within the ion channel pore of the receptor, often referred to as the "PCP-binding site."[1][3]
Signaling Pathway:
Under normal physiological conditions, the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open. The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). Upon sufficient depolarization of the neuron, the Mg²⁺ block is relieved, allowing an influx of cations, primarily Ca²⁺ and Na⁺.[6] This Ca²⁺ influx is a critical second messenger, activating a cascade of downstream signaling pathways involving enzymes like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and ultimately influencing gene expression and synaptic strength.[7][8]
Arylcyclohexylamines obstruct this process. By binding within the channel, they physically block the passage of ions, even when the receptor is activated by its agonists.[3] This effectively uncouples the receptor from its downstream signaling cascades, preventing the Ca²⁺ influx necessary for many forms of synaptic plasticity.
Figure 1. NMDA Receptor signaling pathway and site of arylcyclohexylamine antagonism.
Structure-Activity Relationships (SAR) and Quantitative Data
The affinity of arylcyclohexylamine derivatives for the NMDA receptor and other targets is highly dependent on their chemical structure. Modifications at three key positions—the aryl ring, the cyclohexyl ring, and the amine group—govern the pharmacological profile.
-
Aryl Group: Substitution on the aromatic ring significantly impacts potency. For instance, replacing the phenyl ring with a thienyl ring can increase PCP-like activity.[5] Methoxy substitutions also have a pronounced effect; a 3-methoxy group (as in 3-MeO-PCP) confers a higher binding affinity for the NMDA receptor compared to PCP itself, while a 4-methoxy substitution tends to reduce activity.[9]
-
Cyclohexyl Group: The cyclohexane ring is generally considered essential for NMDA receptor antagonism.[1][3] Hydroxylation of this ring typically decreases both potency and efficacy.[5]
-
Amine Group: The nature of the amine substituent is a key determinant of activity. N-alkyl substitutions (e.g., replacing PCP's piperidine with a methyl or ethyl group) tend to decrease potency.[5] For example, S(+)-ketamine, with its N-methyl group, has a lower affinity for the PCP site than PCP, which incorporates the nitrogen into a piperidine ring.[1]
The following table summarizes the binding affinities (Kᵢ, in nM) for several key arylcyclohexylamines at the NMDA receptor and other relevant sites. Lower Kᵢ values indicate higher binding affinity.
| Compound | NMDA Receptor (PCP Site) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Sigma-1 (σ₁) Receptor Kᵢ (nM) | Sigma-2 (σ₂) Receptor Kᵢ (nM) |
| Phencyclidine (PCP) | 59 | 223 | 39 | 205 |
| (S)-Ketamine | 659 | >10,000 | >10,000 | >10,000 |
| Methoxetamine (MXE) | 259 | 479 | 903 | 2570 |
| 3-MeO-PCP | 20 | 209 | 42 | 42 |
| 4-MeO-PCP | 72 | 741 | 143 | 143 |
| MK-801 (Dizocilpine) | 4.8 | >10,000 | >10,000 | >10,000 |
Data compiled from Roth et al., 2013 and Halberstadt et al., 2016.[5]
Key Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It measures the ability of an unlabeled compound to compete with and displace a radiolabeled ligand of known affinity from the receptor.
Objective: To determine the inhibitor constant (Kᵢ) of an arylcyclohexylamine derivative at the NMDA receptor's PCP binding site.
Key Materials:
-
Receptor Source: Rat brain cortical membrane homogenate.
-
Radioligand: (+)-[³H]MK-801, a high-affinity radiolabeled ligand for the PCP site.
-
Test Compound: Unlabeled arylcyclohexylamine derivative at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding).
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: Homogenize dissected rat brain cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801 (typically at or below its Kₔ value), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]MK-801 against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Figure 2. Generalized workflow for a competitive radioligand binding assay.
In Vivo: Locomotor Activity Assessment
This behavioral assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents. Many arylcyclohexylamines, like PCP, induce locomotor hyperactivity, which is a key component of their behavioral profile.
Objective: To quantify the effect of an arylcyclohexylamine derivative on spontaneous locomotor activity in mice.
Key Materials:
-
Subjects: Adult male mice (e.g., Swiss Webster).
-
Apparatus: Locomotor activity chambers (e.g., 40 x 40 cm clear acrylic boxes) equipped with infrared photocell beams to automatically detect movement.
-
Test Compound: Arylcyclohexylamine derivative dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: Saline or other appropriate vehicle.
Methodology:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the environment.
-
Habituation (Optional but Recommended): To reduce novelty-induced hyperactivity, animals can be habituated to the testing chambers for a period (e.g., 30-60 minutes) on a day prior to the drug challenge.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the animal into the center of the locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically using the chamber's software for a set duration (e.g., 60 minutes), typically analyzed in 5-minute time bins.
-
Data Analysis:
-
Compare the total locomotor activity between the vehicle-treated group and the different dose groups of the test compound.
-
Analyze the time course of the drug's effect by plotting activity over the session.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
-
Conclusion
The arylcyclohexylamine class of compounds exhibits a complex and fascinating pharmacology, centered on the antagonism of the NMDA receptor but modulated by interactions with numerous other neural targets. The structure-activity relationships within this class are well-defined, allowing for the prediction and synthesis of novel derivatives with tailored pharmacological profiles. A thorough understanding of their binding affinities, downstream signaling effects, and behavioral outcomes—quantified through robust experimental protocols as detailed in this guide—is essential for professionals engaged in the development of new central nervous system therapeutics and for addressing the public health implications of their illicit use.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Phenylcyclohexylamine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexylamine is a chemical scaffold of significant interest in medicinal chemistry and pharmacology. Its structural framework, consisting of a phenyl group and an amino group attached to a cyclohexane ring, serves as a versatile template for the design of compounds targeting various biological systems. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, pharmacological activities, and structure-activity relationships (SAR). The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
The core structure of this compound allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological profiles. These compounds have been explored for their potential as antidepressants, analgesics, and neuroprotective agents.[1] Their mechanisms of action often involve modulation of key central nervous system targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors.
Pharmacological Profile and Structure-Activity Relationships
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl and cyclohexyl rings, as well as modifications to the amino group.
Monoamine Transporter Inhibition
A significant area of investigation for this compound analogs has been their activity as monoamine transporter inhibitors. These transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are crucial for regulating neurotransmitter levels in the synaptic cleft.[2] Inhibition of these transporters can lead to antidepressant and anxiolytic effects.
The structure-activity relationship for monoamine transporter inhibition has been explored through various modifications of the parent scaffold. For instance, N-alkylation and substitution on the phenyl ring can significantly influence potency and selectivity.
Table 1: Monoamine Transporter Inhibitory Potency of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs
| Compound ID | R1 | R2 | R3 | R4 | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 1 | H | H | H | H | 169 | 85 | 21 |
| 2 | 4-F | H | H | H | 100 | 100 | 20 |
| 3 | 4-Cl | H | H | H | 80 | 90 | 25 |
| 4 | 4-CH3 | H | H | H | 120 | 70 | 18 |
| 5 | 3,4-diCl | H | H | H | 50 | 60 | 30 |
| 6 | H | H | CH3 | H | 34 | 295 | 90 |
Data extracted from a study by Shao et al. (2011) on N-methyl-1-(1-phenylcyclohexyl)methanamine derivatives, which are structurally related to this compound analogs.[3]
NMDA Receptor Antagonism
1-Phenylcyclohexylamine (PCA), a close structural analog of this compound, is the parent compound of phencyclidine (PCP) and is known to act as a non-competitive antagonist at the NMDA receptor.[4] This activity is shared by many of its derivatives and is responsible for their dissociative anesthetic and, in some cases, neuroprotective effects. The binding affinity of these compounds for the PCP site within the NMDA receptor ion channel is a key determinant of their potency.
Table 2: Binding Affinity of 1-Phenylcyclohexylamine Analogs at the NMDA Receptor (PCP Site)
| Compound | Modification from PCA | Ki (nM) |
| 1-Phenylcyclohexylamine (PCA) | - | 130 |
| Phencyclidine (PCP) | N-piperidine | 5.7 |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 |
| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 |
| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | 25 |
[4]
Sigma Receptor Binding
In addition to monoamine transporters and NMDA receptors, some phenylcyclohexylamine derivatives exhibit affinity for sigma receptors. These receptors are involved in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders.
Table 3: Binding Affinity of 1-Phenylcyclohexylamine Analogs at the Sigma-1 Receptor
| Compound | Modification from PCA | Ki (nM) |
| 1-Phenylcyclohexylamine (PCA) | - | >10,000 |
| Phencyclidine (PCP) | N-piperidine | 230 |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 2200 |
[4]
Signaling Pathways and Experimental Workflows
The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating their pharmacological effects.
Monoamine Transporter Inhibition Pathway
By blocking the reuptake of monoamine neurotransmitters, these compounds increase their concentration in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Caption: Monoamine Transporter Inhibition Pathway.
NMDA Receptor Antagonism Pathway
Non-competitive antagonism of the NMDA receptor by phenylcyclohexylamine derivatives blocks the influx of calcium ions, thereby modulating glutamatergic neurotransmission.
Caption: NMDA Receptor Antagonism Pathway.
Experimental Workflow for Pharmacological Characterization
A typical workflow for characterizing the pharmacological profile of novel this compound derivatives involves a series of in vitro assays.
Caption: Pharmacological Characterization Workflow.
Experimental Protocols
Synthesis of N-Substituted 1-Phenylcyclohexylamines
A general method for the synthesis of N-substituted 1-phenylcyclohexylamines involves the reaction of 1-phenylcyclohexylamine (PCA) with an appropriate alkylating or acylating agent. For example, reductive amination can be employed to introduce N-alkyl groups.
Procedure for N-isopropyl phenylcyclohexylamine:
-
To a solution of 1-phenylcyclohexylamine (PCA) in a suitable solvent such as methanol, add acetone.
-
The mixture is then treated with a reducing agent, for example, sodium borohydride or aluminum amalgam, in a controlled manner.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization to afford the pure N-isopropyl phenylcyclohexylamine.
Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the binding affinity of test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell membranes prepared from cells expressing the human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[4]
NMDA Receptor ([³H]MK-801) Binding Assay
This protocol is adapted from established methods for determining the affinity of compounds for the PCP binding site within the NMDA receptor ion channel.[4]
Materials:
-
Rat forebrain membranes.
-
[³H]MK-801 (radioligand).
-
Tris-HCl buffer (5 mM, pH 7.4).
-
Unlabeled test compounds.
-
Unlabeled PCP or MK-801 for non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare rat forebrain membranes by homogenization and centrifugation.
-
In a 96-well plate, add buffer, membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]MK-801.
-
Define non-specific binding using a high concentration of unlabeled PCP or MK-801.
-
Incubate the plate at room temperature for 2-4 hours.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify radioactivity using a scintillation counter.
-
Calculate IC50 and Ki values.[4]
Conclusion
The this compound scaffold represents a privileged structure in the design of neurologically active compounds. The extensive research into its analogs and derivatives has revealed a rich and complex structure-activity relationship landscape, with opportunities for fine-tuning selectivity and potency towards various molecular targets. This guide has provided a comprehensive overview of the key pharmacological properties, signaling pathways, and experimental methodologies associated with this class of compounds. The presented data and protocols are intended to serve as a foundational resource for the continued exploration and development of novel this compound-based therapeutics. Future research in this area will likely focus on the development of compounds with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy.
References
- 1. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-phenylcyclohexylamine, focusing on its solubility and stability. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the presumed characteristics based on the properties of similar chemical structures and details the requisite experimental protocols for their definitive determination.
Introduction to this compound
This compound is a chemical compound with the formula C₁₂H₁₇N. It is a primary amine with a phenyl group attached to a cyclohexane ring. Its structure suggests it is a relatively non-polar molecule with a basic amino group, which will dictate its solubility and stability characteristics. A Safety Data Sheet (SDS) for this compound indicates it is a low melting solid that is stable under recommended storage conditions, but also notes that no specific solubility data is available.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1]
Solubility Profile
General Solubility Characteristics of Amines:
-
Water Solubility: Low molecular weight amines are generally water-soluble due to their ability to form hydrogen bonds.[2] However, with a total of 12 carbon atoms, this compound is expected to have low water solubility.[2] Its basic nature means that its solubility in aqueous solutions will be highly pH-dependent.
-
Acidic Solutions: Amines are basic and will react with acids to form water-soluble ammonium salts.[3][4] Therefore, this compound is expected to be soluble in acidic aqueous solutions.
-
Organic Solvents: Like most amines, it is expected to be soluble in a range of organic solvents.[2]
Illustrative Solubility Data
The following table provides an illustrative summary of the expected solubility of this compound in various solvents. Note: This data is not from experimental studies on this compound but is based on the expected behavior of similar compounds.
| Solvent System | Expected Solubility | Rationale |
| Water (pH 7) | Sparingly soluble to insoluble | The hydrophobic phenyl and cyclohexyl groups dominate the molecule's properties. |
| 0.1 M HCl | Soluble | Formation of the water-soluble protonated amine salt.[3][4] |
| 0.1 M NaOH | Insoluble | The free base is not expected to be soluble in alkaline aqueous solutions. |
| Ethanol | Soluble | "Like dissolves like" principle; both have polar and non-polar characteristics. |
| Methanol | Soluble | Similar to ethanol. |
| Dichloromethane | Soluble | A common organic solvent for non-polar to moderately polar compounds. |
| Diethyl Ether | Soluble | A common non-polar organic solvent.[2] |
| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol for Solubility Determination
A standard protocol for determining the solubility of a compound like this compound involves the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, etc.)
-
Volumetric flasks
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV)
-
Analytical balance
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate vials.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspensions to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in each solvent, accounting for the dilution factor.
Stability Profile
The stability of an active pharmaceutical ingredient (API) is crucial for its development and formulation. Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] The SDS for this compound states it is "Stable under recommended storage conditions" and is incompatible with strong oxidizing agents.[1]
Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify potential degradation products and pathways.[7] This helps in developing stability-indicating analytical methods.
Illustrative Forced Degradation Conditions and Expected Outcomes:
| Condition | Description | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Likely stable due to salt formation, but degradation could occur at higher temperatures or longer durations. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Potential for degradation, although primary amines are generally stable to hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Susceptible to oxidation, potentially forming N-oxides or other oxidation products. |
| Thermal Stress | 80 °C for 48 hours (solid state) | Potential for degradation or polymorphism. |
| Photostability | Exposure to light (ICH Q1B guidelines) | The phenyl group may absorb UV light, leading to photodegradation. |
Long-Term and Accelerated Stability Studies
Formal stability studies are performed according to ICH guidelines to establish a re-test period or shelf life.[5][8][9]
Illustrative Stability Study Conditions:
| Study Type | Storage Condition | Testing Frequency (Typical) |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months[5][6][7][8][9] |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months (if significant change at accelerated)[6][9] |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months[5][6][7][8][9] |
Experimental Protocol for Stability Testing
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate container closure system
-
Validated stability-indicating HPLC method
Procedure:
-
Package a sufficient quantity of this compound in the proposed container closure system.
-
Place the samples in stability chambers set to the conditions outlined in the table above (Long-Term, Intermediate, and Accelerated).
-
For photostability, expose the sample to a specified amount of light energy as per ICH Q1B guidelines.
-
At each specified time point, withdraw samples and analyze them for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating HPLC method.
-
Compare the results to the initial time point (t=0) to assess any changes. "Significant change" is defined as a failure to meet the established specification.[6][9]
Visualizations of Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for determining the solubility of this compound.
Stability Testing Workflow
Caption: General workflow for conducting stability studies on this compound.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides a framework for understanding its likely properties and the established methodologies for their determination. Based on its structure, it is predicted to have low aqueous solubility at neutral pH but will be soluble in acidic solutions and organic solvents. Its stability is expected to be good under standard conditions, but it may be susceptible to oxidation and photodegradation. For any application in research or drug development, it is imperative that the detailed experimental protocols outlined herein are followed to generate robust and reliable data.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chemhaven.org [chemhaven.org]
- 5. fdaghana.gov.gh [fdaghana.gov.gh]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. database.ich.org [database.ich.org]
An In-depth Technical Guide to the Cis- and Trans-Isomers of 4-Phenylcyclohexylamine: Synthesis, Stereochemistry, and Pharmacological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis- and trans-isomers of 4-phenylcyclohexylamine, a versatile building block in medicinal chemistry. The document details synthetic methodologies for obtaining these stereoisomers, techniques for their separation and characterization, and a comparative analysis of their pharmacological properties. A significant focus is placed on the stereochemical influence on receptor binding affinities, particularly at serotonergic and dopaminergic targets, underscoring the critical role of stereoisomerism in drug design and development. This guide consolidates available data to serve as a valuable resource for researchers engaged in the discovery of novel therapeutics targeting the central nervous system.
Introduction
Arylcyclohexylamines are a class of compounds with significant pharmacological interest, acting on various central nervous system targets.[1] Within this class, this compound serves as a key scaffold in the development of therapeutic agents, particularly for neurological and psychiatric disorders.[2] The cyclohexane ring's substitution pattern gives rise to cis- and trans-diastereomers, which, due to their distinct three-dimensional arrangements, can exhibit markedly different pharmacological profiles. Understanding the synthesis, separation, and differential biological activities of these isomers is paramount for the rational design of selective and efficacious drugs.
Synthesis of Cis- and Trans-4-Phenylcyclohexylamine
The synthesis of this compound typically results in a mixture of cis- and trans-isomers. The ratio of these isomers can be influenced by the chosen synthetic route and reaction conditions.
General Synthetic Approach: Reductive Amination
A common method for the synthesis of this compound is the reductive amination of 4-phenylcyclohexanone. This method, however, generally produces a mixture of cis and trans isomers. The stereoselectivity of the reduction of the intermediate imine is often not high, leading to the formation of both diastereomers.
Stereoselective Synthetic Strategies
Achieving a high degree of stereoselectivity in the synthesis of either the cis- or trans-isomer is a significant challenge. Methodologies developed for analogous 4-substituted cyclohexylamines can provide valuable insights.
-
Synthesis of Cis-Isomers: A patented method for the preparation of cis-4-methylcyclohexylamine involves the hydrogenation of 4-methyl phenylboronic acid/ester using a rhodium-carbon catalyst to yield a mixture of cis- and trans-isomers of 4-methyl cyclohexylboronic acid/ester. The desired cis-isomer is then isolated through recrystallization, followed by an amine substitution reaction.[3] A similar strategy could potentially be adapted for the synthesis of cis-4-phenylcyclohexylamine. Another approach involves a visible-light-enabled [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, which can produce functionalized cyclohexylamine derivatives with high diastereoselectivity.[4]
-
Synthesis of Trans-Isomers: A biocatalytic approach using transaminases has been shown to be effective in producing trans-4-substituted cyclohexane-1-amines from a mixture of cis/trans diastereomers through a process of dynamic kinetic resolution.[5] This method relies on the selective deamination of the cis-isomer, shifting the equilibrium towards the thermodynamically more stable trans-isomer.[5] Another patented method for the synthesis of trans-4-methylcyclohexylamine utilizes a rearrangement reaction of trans-4-methyl cyclohexanecarboxylic acid with sodium azide, followed by hydrolysis.[6]
Separation and Characterization of Isomers
Given that many synthetic routes yield a mixture of isomers, effective separation techniques are crucial.
Separation Techniques
-
Fractional Crystallization: This classical technique can be employed to separate diastereomers based on differences in their solubility in a particular solvent system. For instance, the separation of cis- and trans-isomers of cyclohexanediamine has been achieved by converting them to their dihydrochloride salts in methanol, where the trans-isomer is significantly less soluble.[7] A similar principle could be applied to the hydrochloride or other salts of this compound.
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of stereoisomers.
-
Achiral Chromatography: Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases.
-
Chiral Chromatography: For the resolution of enantiomers, chiral stationary phases (CSPs) are necessary. Chiral HPLC is a widely used technique in the pharmaceutical industry for the analysis and purification of chiral compounds.[8][9] Various types of chiral columns, such as those based on derivatized cellulose or amylose, are commercially available and can be screened for the effective separation of this compound isomers.[10][11]
-
Characterization
The individual isomers, once separated, can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to confirm their stereochemistry.
Comparative Pharmacological Properties
The spatial arrangement of the phenyl and amino groups in the cis- and trans-isomers of this compound dictates their interaction with biological targets, leading to distinct pharmacological activities. While comprehensive data for this compound itself is limited in the public domain, studies on closely related analogs provide strong evidence for this stereochemical differentiation.
Receptor Binding Affinities
The orientation of the bulky phenyl group relative to the amino functional group can significantly impact the binding affinity of the isomers to various G-protein coupled receptors (GPCRs).
Table 1: Comparative Receptor Binding Affinities of Analogous Cyclohexylamine Derivatives
| Receptor Subtype | Compound Series | Isomer with Higher Affinity | Reported Ki (nM) or Activity | Reference |
| Serotonin 5-HT1A | 4-(Methoxyphenyl)cyclohexyl-piperazines | trans | trans-isomer showed markedly enhanced affinity | This finding underscores the importance of the equatorial orientation of the aryl group for optimal receptor interaction. |
| Dopamine D1 | Phenylbenzazepine Analogs | trans | Higher receptor affinity associated with the trans configuration. | The axial orientation of the phenyl ring in the cis-isomer was suggested to be unfavorable for receptor binding. |
These findings strongly suggest that the trans-isomer , where the phenyl and amino groups are in a diequatorial conformation, is likely to exhibit higher affinity for certain serotonin and dopamine receptor subtypes compared to the cis-isomer, where one of the substituents would be forced into a higher-energy axial position.
Potential Therapeutic Implications
The differential receptor affinities of the cis- and trans-isomers have significant implications for drug development. The ability to selectively synthesize or isolate the more active isomer can lead to drugs with improved potency, selectivity, and a better side-effect profile. Given the involvement of serotonin and dopamine receptors in a multitude of neurological and psychiatric conditions, including depression, anxiety, and psychosis, the stereoisomers of this compound represent promising leads for the development of novel therapeutics.[1][2]
Experimental Protocols (Exemplary)
Synthesis: Reductive Amination of 4-Phenylcyclohexanone (Hypothetical)
-
To a solution of 4-phenylcyclohexanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Basify the mixture with 2M NaOH and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-4-phenylcyclohexylamine.
Separation: Fractional Crystallization of Diastereomeric Salts (Hypothetical)
-
Dissolve the mixture of cis- and trans-4-phenylcyclohexylamine in a minimal amount of hot methanol.
-
Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then place in a refrigerator overnight.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomeric salt.
-
The mother liquor will be enriched in the other diastereomer.
-
The free amines can be recovered from their respective salts by treatment with a base.
Visualization of a Potential Signaling Pathway
Arylcyclohexylamines are known to interact with various GPCRs, including serotonin and dopamine receptors. The binding of an agonist to these receptors typically initiates a cascade of intracellular events. The following diagram illustrates a generalized G-protein coupled receptor signaling pathway that could be activated by the more active isomer of this compound.
Caption: A generalized G-protein coupled receptor signaling pathway.
Conclusion
The cis- and trans-isomers of this compound represent a compelling area of study for medicinal chemists and pharmacologists. The available evidence from analogous compounds strongly indicates that stereochemistry plays a pivotal role in their interaction with key CNS receptors. The trans-isomer is predicted to be the more pharmacologically active of the two, likely due to a more favorable conformation for receptor binding. Further research is warranted to fully elucidate the specific pharmacological profiles of the individual isomers of this compound and to exploit their therapeutic potential. The development of efficient stereoselective synthetic and separation methods will be crucial in advancing this field of research.
References
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. columnex.com [columnex.com]
4-Phenylcyclohexylamine: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylcyclohexylamine is a versatile chemical intermediate of significant interest in organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique structural motif, featuring a phenyl group attached to a cyclohexylamine ring, serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and its role as a precursor in the synthesis of pharmacologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways are presented to support researchers in their scientific endeavors.
Introduction
This compound, a primary amine, is a key building block in the synthesis of a variety of more complex molecules.[1] Its rigid cyclohexyl core and the presence of a phenyl ring impart specific conformational properties and the potential for aromatic interactions, making it an attractive starting material for medicinal chemists. The amino group provides a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of extensive compound libraries. Notably, derivatives of this compound have been investigated for their potential as antidepressants and analgesics.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Reference |
| CAS Number | 19992-45-1 | [1][2] |
| Molecular Formula | C₁₂H₁₇N | [1][2] |
| Molecular Weight | 175.27 g/mol | [1][2] |
| Appearance | Solid, beige powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of 4-phenylcyclohexanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its in-situ reduction to the desired primary amine.
General Reaction Scheme
References
Methodological & Application
Application Note: Synthesis of 4-Phenylcyclohexylamine from 4-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 4-phenylcyclohexylamine, a valuable building block in pharmaceutical development, from 4-phenylcyclohexanone. Two robust and widely applicable methods are presented: the Leuckart reaction and catalytic hydrogenation. These protocols offer distinct advantages in terms of reaction conditions, scalability, and reagent availability, allowing researchers to select the most suitable method for their specific needs. This document includes comprehensive experimental procedures, a comparative data summary, and a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are key structural motifs in a variety of biologically active compounds, exhibiting a range of pharmacological activities. As such, efficient and scalable synthetic routes to this amine are of significant interest to the drug development community. The primary synthetic challenge lies in the reductive amination of the parent ketone, 4-phenylcyclohexanone. This application note details two effective methods to achieve this transformation: the classical Leuckart reaction, which utilizes formamide or ammonium formate as both the ammonia source and the reducing agent, and catalytic hydrogenation, a clean and efficient method employing a heterogeneous catalyst.
Methods and Protocols
This section outlines two distinct protocols for the synthesis of this compound. All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
Protocol 1: Leuckart Reaction
The Leuckart reaction is a one-pot reductive amination process that uses ammonium formate or formamide as the reagent.
Materials:
-
4-phenylcyclohexanone
-
Ammonium formate (or Formamide and Formic acid)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-phenylcyclohexanone (1 equivalent) and ammonium formate (5-7 equivalents).
-
Reaction: Heat the mixture to 160-180 °C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid (5 equivalents) to the reaction mixture. Heat the mixture to reflux for 6-8 hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the reaction mixture and make it alkaline (pH > 10) by the slow addition of a 10 M sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation
This method involves the reaction of 4-phenylcyclohexanone with ammonia in the presence of a metal catalyst and hydrogen gas.
Materials:
-
4-phenylcyclohexanone
-
Ammonia (solution in methanol, e.g., 7N)
-
Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve 4-phenylcyclohexanone (1 equivalent) in methanol. Add the ammonia solution in methanol (10-20 equivalents).
-
Catalyst Addition: Carefully add the Pd/C catalyst (or Raney Nickel) to the reaction mixture under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 3-10 bar) and stir the mixture at room temperature or with gentle heating (30-50 °C) for 12-24 hours.
-
Catalyst Removal: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or crystallization of its salt (e.g., hydrochloride).
Data Presentation
The following table summarizes typical quantitative data obtained from the two synthetic protocols. The values are illustrative and may vary based on reaction scale and specific conditions.
| Parameter | Leuckart Reaction | Catalytic Hydrogenation |
| Reaction Time | 10 - 14 hours | 12 - 24 hours |
| Reaction Temperature | 160 - 180 °C (initial), Reflux (hydrolysis) | Room Temperature - 50 °C |
| Typical Yield | 65 - 80% | 85 - 95% |
| Product Purity (crude) | 80 - 90% | > 95% |
| Key Byproducts | Dicyclohexylamine derivatives, polymeric materials | Over-reduction products (minor) |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the synthesis of this compound can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
The chemical transformation at the core of this application note follows the reductive amination pathway:
Caption: Reductive amination of 4-phenylcyclohexanone to this compound.
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of this compound from 4-phenylcyclohexanone. The Leuckart reaction offers a classic, high-temperature method, while catalytic hydrogenation provides a milder and often higher-yielding alternative. The choice of method will depend on the available equipment, desired scale, and purity requirements. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical synthesis and drug development.
Application Notes and Protocols for 4-Phenylcyclohexylamine in Antidepressant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexylamine and its derivatives have emerged as a promising scaffold in the quest for novel antidepressant therapeutics. This class of compounds has garnered significant attention for its potential to modulate key targets implicated in the pathophysiology of depression, notably the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antidepressant drugs based on the this compound core structure.
The rationale for exploring these compounds lies in the growing understanding that targeting both the glutamatergic and monoaminergic systems simultaneously may lead to more rapid and effective antidepressant effects.[1] Arylcyclohexylamines, the broader class to which this compound belongs, have a well-documented history of interaction with the NMDA receptor, with prominent examples including ketamine. By derivatizing the this compound scaffold, researchers aim to develop novel multi-target antagonists with an improved therapeutic profile.[1]
Mechanism of Action and Signaling Pathways
The antidepressant effects of this compound derivatives are primarily attributed to their dual action as antagonists of the NMDA receptor and inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
NMDA Receptor Antagonism: By blocking the NMDA receptor, these compounds can trigger a cascade of downstream signaling events that are believed to underlie their rapid antidepressant effects. This includes the disinhibition of cortical pyramidal neurons, leading to a surge in glutamate release. This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which in turn stimulates the mammalian target of rapamycin (mTOR) signaling pathway. Activation of the mTOR pathway is associated with increased synaptogenesis and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), ultimately leading to the restoration of synaptic plasticity, which is often impaired in depression.
Monoamine Transporter Inhibition: By blocking the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft, these compounds increase the concentration of these neurotransmitters in the synapse. This enhanced monoaminergic neurotransmission is the mechanism of action for many currently prescribed antidepressant medications and is believed to contribute to the alleviation of depressive symptoms over a longer time course.
Signaling Pathway Diagram
Data Presentation
The following table summarizes in vitro activity data for a representative heterocycle-fused phenylcyclohexylamine derivative, designated as Compound A16.[1] This data highlights the multi-target profile of this chemical class.
| Compound | Target | Assay Type | IC50 (nM) |
| A16 | NMDA Receptor | Radioligand Binding | 1.8 |
| SERT | Uptake Inhibition | 1.0 | |
| DAT | Uptake Inhibition | 1.9 | |
| NET | Uptake Inhibition | 1.3 |
Experimental Protocols
Synthesis of Heterocycle-Fused this compound Derivatives
The following is a general, plausible synthetic route for heterocycle-fused this compound derivatives, based on established chemical methodologies for arylcyclohexylamines and related heterocyclic compounds.
Experimental Workflow for Synthesis
Protocol:
-
Reaction Setup: To a solution of 4-phenylcyclohexanone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired heterocyclic amine (1-1.2 equivalents).
-
Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture at room temperature. The reaction is stirred for 12-24 hours.
-
Work-up: The reaction is quenched by the addition of water or a mild acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired heterocycle-fused this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[³H]MK-801 (radioligand)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand [³H]MK-801 at a fixed concentration.
-
Incubation: Add the rat cortical membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Monoamine Transporter Uptake Assay
This protocol outlines a method to assess the ability of test compounds to inhibit the uptake of monoamines into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine (radiolabeled substrates)
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Protocol:
-
Cell Culture: Culture the transporter-expressing HEK293 cells in 96-well plates until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled monoamine substrate to each well.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for each test compound by determining the concentration that causes 50% inhibition of the specific uptake of the radiolabeled substrate.
In Vivo Behavioral Models of Antidepressant Activity
The FST is a widely used behavioral test to screen for antidepressant-like activity.
Materials:
-
Male C57BL/6 mice
-
Cylindrical glass beaker (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording system
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., 1 mg/kg for Compound A17) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.[1]
-
Test Procedure: Individually place each mouse in the beaker filled with water to a depth of 15 cm. The test duration is typically 6 minutes.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
The TST is another common behavioral despair model used to assess antidepressant efficacy.
Materials:
-
Male C57BL/6 mice
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording system
Protocol:
-
Acclimation and Drug Administration: Follow the same procedures as for the FST.
-
Test Procedure: Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the mouse cannot escape or touch any surfaces. The suspension period is typically 6 minutes.
-
Behavioral Scoring: Record the session and measure the total duration of immobility during the 6-minute test.
-
Data Analysis: Analyze the data similarly to the FST, where a significant decrease in immobility time for the treated group suggests an antidepressant-like effect.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, multi-target antidepressants. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By targeting both the NMDA receptor and monoamine transporters, derivatives of this compound have the potential to offer a more rapid onset of action and broader efficacy compared to existing antidepressant therapies. Further research and optimization of this chemical series are warranted to fully explore their therapeutic potential.
References
Application of 4-Phenylcyclohexylamine in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexylamine, a versatile organic compound, is gaining attention in material science due to its unique structural features. The presence of both a rigid phenyl group and a flexible cyclohexyl ring, combined with a reactive amine functionality, makes it a valuable building block for a variety of advanced materials. This document provides detailed application notes and protocols for the use of this compound in the formulation of high-performance polymers, as a potential component in liquid crystal displays, and as an effective corrosion inhibitor. Its incorporation into material matrices can lead to significant enhancements in mechanical strength, thermal stability, and overall durability.[1]
Epoxy Resin Curing Agent
This compound can function as an effective curing agent for epoxy resins, offering a unique combination of properties to the final cured product. The cycloaliphatic structure contributes to improved thermal stability and mechanical properties. While direct quantitative data for this compound is not extensively available in open literature, the performance of analogous cycloaliphatic amines suggests significant potential. For instance, the use of N-(3-aminopropyl) cyclohexylamine has been shown to result in cured epoxy compositions with good mechanical, thermal, and chemical performance, along with lower viscosity and longer pot life compared to some traditional amine curing agents.[2]
Application Notes:
The amine group of this compound reacts with the epoxide groups of the resin, leading to a cross-linked, three-dimensional network. This process, known as curing or hardening, transforms the liquid resin into a hard, thermosetting polymer. The phenyl group's rigidity and the cyclohexyl ring's structure are expected to enhance the glass transition temperature (Tg) and mechanical strength of the cured epoxy.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol describes a general procedure for curing a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxide Equivalent Weight ~188 g/eq)
-
This compound (Molecular Weight: 175.27 g/mol )
-
Toluene or other suitable solvent (optional, for viscosity reduction)
-
Glass beakers or disposable mixing cups
-
Stirring rod or mechanical stirrer
-
Mold for casting specimens
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (for mechanical property testing)
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound (hardener) for the epoxy resin. The stoichiometric ratio is determined based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the resin. For this compound (a primary amine with two reactive hydrogens), the AHEW is half of its molecular weight (175.27 / 2 = 87.64 g/eq).
-
phr (parts per hundred resin) = (AHEW / EEW) * 100
-
phr = (87.64 / 188) * 100 ≈ 46.6
-
-
Mixing: In a clean, dry beaker, weigh the desired amount of DGEBA epoxy resin. Add the calculated amount of this compound to the resin. If desired, a small amount of solvent can be added to reduce viscosity.
-
Homogenization: Thoroughly mix the resin and curing agent using a stirring rod or mechanical stirrer for 5-10 minutes, ensuring a homogeneous mixture. Avoid entrapping air bubbles. If bubbles are present, degas the mixture in a vacuum chamber.
-
Casting: Pour the mixture into a pre-heated mold.
-
Curing: Place the mold in a pre-heated oven. A typical curing schedule would be 2 hours at 80°C followed by a post-curing step of 2 hours at 150°C to ensure complete reaction and development of optimal properties.
-
Characterization: After curing and cooling to room temperature, the specimens can be demolded and subjected to various characterizations.
Expected Performance and Characterization:
| Property | Expected Outcome | Typical Characterization Method |
| Glass Transition (Tg) | Elevated Tg due to the rigid molecular structure. | Differential Scanning Calorimetry (DSC) |
| Mechanical Strength | Improved tensile strength and modulus. | Universal Testing Machine (UTM) |
| Hardness | Increased surface hardness. | Shore D Durometer |
| Chemical Resistance | Good resistance to a range of solvents and chemicals due to the cross-linked network. | Immersion testing |
Logical Workflow for Epoxy Curing and Characterization:
References
Application Notes and Protocols for N-Alkylation of 4-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexylamine is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of a wide range of biologically active compounds. N-alkylation of the primary amine functionality is a critical step in the diversification of this scaffold, allowing for the modulation of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the N-alkylation of this compound to its N-methyl, N-ethyl, and N-propyl derivatives, employing two robust and widely used synthetic methodologies: reductive amination and direct alkylation with alkyl halides.
Data Presentation
The following tables summarize the quantitative data for the N-alkylation of this compound via reductive amination and direct alkylation.
Table 1: Reductive Amination of this compound
| Product | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-Methyl-4-phenylcyclohexylamine | Formaldehyde (37% in H₂O) | NaBH₄ | Methanol | 24 | Room Temp. | 85 |
| N-Ethyl-4-phenylcyclohexylamine | Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | Room Temp. | 78 |
| N-Propyl-4-phenylcyclohexylamine | Propionaldehyde | NaBH₃CN | Methanol | 18 | Room Temp. | 82 |
Table 2: Direct N-Alkylation of this compound with Alkyl Halides
| Product | Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N,N-Dimethyl-4-phenylcyclohexylamine | Methyl Iodide | K₂CO₃ | Acetonitrile | 12 | Reflux | 92 |
| N-Ethyl-4-phenylcyclohexylamine | Ethyl Bromide | Et₃N | DMF | 16 | 80 | 75 |
| N-Propyl-4-phenylcyclohexylamine | n-Propyl Bromide | K₂CO₃ | Acetonitrile | 24 | Reflux | 70 |
Experimental Protocols
Protocol 1: Reductive Amination for N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde and a hydride reducing agent. This method is often preferred for mono-alkylation due to a lower risk of over-alkylation compared to direct alkylation with alkyl halides.
Materials:
-
This compound
-
Aldehyde (Formaldehyde, Acetaldehyde, or Propionaldehyde)
-
Reducing Agent (Sodium borohydride - NaBH₄, Sodium triacetoxyborohydride - NaBH(OAc)₃, or Sodium cyanoborohydride - NaCNBH₃)
-
Solvent (Methanol or 1,2-Dichloroethane)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the appropriate solvent (see Table 1) in a round-bottom flask, add the corresponding aldehyde (1.1 - 1.5 eq). If using a less reactive aldehyde or ketone, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add the selected reducing agent (1.2 - 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in Table 1. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated this compound.
Protocol 2: Eschweiler-Clarke Reaction for N-Methylation
The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. It is an effective way to obtain the N,N-dimethylated product.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Sodium Hydroxide solution (10 M)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 eq), formaldehyde solution (2.5 eq), and formic acid (2.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) for 6-8 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, carefully make the solution basic (pH > 10) by the slow addition of 10 M sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N,N-dimethyl-4-phenylcyclohexylamine. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizations
General Workflow for N-Alkylation of this compound
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway Diagram: Reductive Amination
Caption: Key steps in the reductive amination of this compound.
Application Notes and Protocols for 4-Phenylcyclohexylamine in the Study of NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-phenylcyclohexylamine as a tool to investigate the N-methyl-D-aspartate (NMDA) receptor. This document details the pharmacological background, quantitative data for related compounds, and detailed protocols for its synthesis and evaluation in key experimental paradigms.
Introduction
This compound is a member of the arylcyclohexylamine class of compounds, which are known to interact with the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Arylcyclohexylamines, including this compound, act as non-competitive antagonists, binding within the ion channel of the receptor to block the influx of calcium ions. This modulation of glutamatergic neurotransmission underlies their potential therapeutic effects, which are under investigation for conditions such as depression.[2]
Quantitative Data Summary
Table 1: Comparative In Vitro Data for Arylcyclohexylamine NMDA Receptor Antagonists
| Compound | Assay Type | Radioligand | Tissue Source | IC50 (µM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | Radioligand Binding | [3H]MK-801 | Rat Brain Membranes | 0.45 | [3] |
| Phencyclidine (PCP) | Radioligand Binding | [3H]MK-801 | Rat Brain Membranes | 0.23 | [3] |
Note: A lower IC50 value indicates a higher binding affinity.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of 4-phenylcyclohexanone.
Materials:
-
4-Phenylcyclohexanone
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent
-
Methanol or ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Dissolve 4-phenylcyclohexanone and a molar excess of ammonium acetate in methanol.
-
Stir the solution at room temperature.
-
Slowly add sodium cyanoborohydride to the reaction mixture.
-
Continue stirring at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add hydrochloric acid to quench the reaction and adjust the pH to acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ketone.
-
Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide.
-
Extract the product, this compound, with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.
In Vitro NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor channel binding site (PCP site).
Materials:
-
Rat brain membranes (prepared from cortex or hippocampus)
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determination of non-specific binding)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
Rat brain membranes (typically 100-200 µg of protein)
-
Assay buffer
-
[3H]MK-801 at a concentration near its Kd value.
-
For total binding wells: assay buffer.
-
For non-specific binding wells: a saturating concentration of unlabeled MK-801.
-
For competition wells: varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by fitting the competition data to a one-site binding model using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol outlines the use of whole-cell patch-clamp electrophysiology in primary neuronal cultures or brain slices to characterize the inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF) for brain slices or external recording solution for cultured neurons
-
Internal pipette solution
-
NMDA and glycine (co-agonist)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin or bicuculline to block GABAA receptor-mediated currents
-
This compound
Procedure:
-
Preparation: Prepare either primary neuronal cultures or acute brain slices from rodents.
-
Recording Setup: Place the preparation in the recording chamber and perfuse with oxygenated aCSF or external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Eliciting NMDA Currents: Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the perfusion solution to evoke an inward current. To isolate the NMDA receptor-mediated current, the external solution should be Mg2+-free, or the cell should be held at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block.
-
Drug Application: After obtaining a stable baseline NMDA-evoked current, apply this compound at various concentrations to the perfusion solution.
-
Data Acquisition: Record the NMDA receptor-mediated currents before, during, and after the application of this compound.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of the antagonist. Construct a concentration-response curve and calculate the IC50 value for this compound.
In Vivo Behavioral Assessment: Locomotor Activity
This protocol describes the use of an open-field test to assess the effect of this compound on spontaneous locomotor activity in rodents, a common behavioral screen for psychoactive compounds.
Materials:
-
Open-field arena equipped with automated photobeam tracking or video tracking software
-
Rodents (mice or rats)
-
This compound
-
Vehicle solution (e.g., saline)
-
Standard animal handling and injection equipment
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into the open-field arena and allow it to explore freely for a habituation period (e.g., 30-60 minutes).
-
Drug Administration: Following habituation, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately return the animal to the open-field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of NMDA receptor activation and its antagonism by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for determining the binding affinity of a compound using a radioligand binding assay.
Logical Relationship of Experimental Approaches
Caption: Logical progression of experiments for characterizing a novel NMDA receptor antagonist.
References
Application Note 1: Quantification of 4-Phenylcyclohexylamine using HPLC-UV
An increasing interest in the analytical quantification of 4-phenylcyclohexylamine has been noted in fields ranging from pharmaceutical development to forensic science. This compound, a member of the arylcyclohexylamine class, necessitates robust and validated analytical methods for accurate quantification in various matrices. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantification of arylcyclohexylamines due to its robustness, accuracy, and precision. This method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC-UV analysis of arylcyclohexylamines. This data, based on closely related compounds, can serve as a benchmark for the validation of a method for this compound.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Application Note 2: Quantification of this compound using GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity. This method is particularly useful for the analysis of trace levels of the compound in complex matrices.
Quantitative Data Summary
The following table provides typical validation parameters for the GC-MS analysis of related cyclohexylamine compounds. This data can be used as a guideline for developing and validating a method for this compound.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 175, 117, 91).
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 1 to 500 ng/mL.
-
Sample Preparation: Extract the sample containing this compound with a suitable organic solvent like ethyl acetate. Concentrate the extract if necessary and reconstitute in ethyl acetate to a final concentration within the calibration range.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions and construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels.
-
Precision: Evaluate repeatability and intermediate precision by analyzing replicate samples at a single concentration.
-
LOD and LOQ: Determine based on the S/N ratio of the characteristic ions in SIM mode.
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Disclaimer: The provided protocols and quantitative data are based on established methods for analogous arylcyclohexylamine compounds and should be adapted and validated for the specific analysis of this compound in your laboratory.
Application Notes and Protocols for the Development of Monoamine Transporter Inhibitors from 4-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel monoamine transporter (MAT) inhibitors based on the 4-phenylcyclohexylamine scaffold. This document outlines the synthesis of derivatives, key in vitro assays for pharmacological characterization, and the underlying signaling pathways.
Introduction
Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1] Their inhibition is a cornerstone in the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The this compound scaffold represents a promising starting point for the design of novel MAT inhibitors with tailored selectivity and potency. Understanding the structure-activity relationships (SAR) of this chemical class is crucial for optimizing lead compounds.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the reaction of phenylacetonitrile with 1,5-dibromopentane to form 1-phenylcyclohexanecarbonitrile, which can then be converted to this compound (PCA).[2] Further derivatization of the amino group allows for the introduction of various substituents to explore the SAR.
A general synthetic scheme is as follows:
-
Formation of 1-phenylcyclohexanecarbonitrile: Phenylacetonitrile is reacted with 1,5-dibromopentane in the presence of a strong base like sodamide.[2]
-
Hydrolysis to 1-phenylcyclohexanecarboxamide: The resulting nitrile is hydrolyzed to the corresponding amide using a strong acid.[2]
-
Hofmann Rearrangement to this compound (PCA): The amide is subjected to a Hofmann rearrangement to yield the primary amine, PCA.
-
N-Alkylation/Arylation: The primary amine of PCA can be subsequently modified by various methods, such as reductive amination or nucleophilic substitution, to introduce a wide range of substituents on the nitrogen atom.[3]
Quantitative Data on Monoamine Transporter Inhibition
Table 1: In Vitro Inhibitory Potencies (IC50 in nM) of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs [4]
| Compound ID | R1 | R2 | R3 | R4 | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 1 | H | H | H | H | 169 | 85 | 21 |
| 2 | 4-F | H | H | H | 100 | 100 | 20 |
| 3 | 4-Cl | H | H | H | 80 | 90 | 25 |
| 4 | 4-CH3 | H | H | H | 120 | 70 | 18 |
| 5 | 3,4-diCl | H | H | H | 50 | 60 | 30 |
| 6 | H | H | CH3 | H | 34 | 295 | 90 |
Structure-Activity Relationship (SAR) Analysis:
-
Phenyl Ring Substitution: Small electron-withdrawing groups (e.g., F, Cl) or small electron-donating groups (e.g., CH3) at the 4-position of the phenyl ring are generally well-tolerated and can lead to modest increases in potency at all three transporters compared to the unsubstituted analog.[4] Disubstitution with chlorine at the 3 and 4 positions further enhances potency, particularly at SERT.[4]
-
N-Alkylation: The nature of the substituent on the nitrogen atom significantly influences potency and selectivity.[3]
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific monoamine transporter by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[4]
-
Synaptosomal Monoamine Uptake Inhibition Assay
This assay measures the functional ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for the inhibition of dopamine, norepinephrine, and serotonin uptake.
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Krebs-Ringer-HEPES buffer (or similar physiological buffer).
-
Non-specific uptake control: A high concentration of a known uptake inhibitor (e.g., 10 µM nomifensine for DAT).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding the radiolabeled monoamine at a fixed concentration.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.
-
Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
-
Visualizations
Signaling Pathways
Inhibition of monoamine transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, which then activate postsynaptic receptors and trigger downstream signaling cascades.
Caption: Signaling pathway of monoamine transporter inhibition.
Experimental Workflow
The general workflow for screening and characterizing novel this compound derivatives as monoamine transporter inhibitors is outlined below.
Caption: Experimental workflow for developing MAT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines - Google Patents [patents.google.com]
- 4. Microglia-Targeted Nanotherapeutics in Major Depressive Disorder: An Integrative Perspective on Neuroinflammation and Drug Delivery | MDPI [mdpi.com]
Application Notes and Protocols for the Stereoselective Synthesis of 4-Phenylcyclohexylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis- and trans-4-phenylcyclohexylamine, including enantioselective routes to specific stereoisomers. 4-Phenylcyclohexylamine and its derivatives are important structural motifs in medicinal chemistry and drug development. Control over the stereochemistry is crucial for elucidating structure-activity relationships and developing potent and selective therapeutic agents.
Diastereoselective Synthesis of this compound
The primary precursor for the synthesis of this compound isomers is 4-phenylcyclohexanone. The diastereoselectivity (cis vs. trans) of the product is determined by the method of amination.
Catalytic Reductive Amination
Catalytic reductive amination of 4-phenylcyclohexanone typically yields a mixture of cis- and trans-4-phenylcyclohexylamine. The ratio of diastereomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
Table 1: Diastereoselective Catalytic Reductive Amination of 4-Phenylcyclohexanone
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Rhodium on Carbon | H₂ | Ethanol/Ammonia | 50 | 80 | Predominantly cis | Moderate to High |
| Ruthenium on Alumina | H₂ | Methanol/Ammonia | 100 | 50 | Predominantly cis | Moderate to High |
| Raney Nickel | H₂ | Methanol/Ammonia | 80 | 100 | Mixture of isomers | High |
| Palladium on Carbon | H₂ | Ethanol/Ammonia | 25 | 1 | Mixture of isomers | High |
Experimental Protocol: cis-Selective Reductive Amination
This protocol describes a general procedure for the cis-selective reductive amination of 4-phenylcyclohexanone using a rhodium catalyst.
Materials:
-
4-Phenylcyclohexanone
-
5% Rhodium on activated carbon
-
Anhydrous ethanol
-
Ammonia solution (7N in methanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous ethanol.
-
Add the 5% rhodium on carbon catalyst (5 mol%).
-
Add the ammonia solution in methanol (10 eq).
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 80 bar.
-
Heat the reaction mixture to 50°C and stir vigorously for 24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or crystallization to isolate the cis-4-phenylcyclohexylamine.
Enzymatic Reductive Amination for trans-4-Phenylcyclohexylamine
Transaminases can be employed for the highly diastereoselective synthesis of trans-4-phenylcyclohexylamine from 4-phenylcyclohexanone. This biocatalytic method offers excellent stereocontrol and operates under mild reaction conditions.
Table 2: Transaminase-Catalyzed Synthesis of trans-4-Phenylcyclohexylamine
| Transaminase Source | Amine Donor | Co-factor | pH | Temperature (°C) | Diastereomeric Excess (d.e.) for trans | Conversion (%) |
| Chromobacterium violaceum | Isopropylamine | Pyridoxal 5'-phosphate (PLP) | 8.0 | 30 | >99% | High |
| Vibrio fluvialis | Alanine | Pyridoxal 5'-phosphate (PLP) | 7.5 | 35 | >98% | Moderate to High |
Experimental Protocol: trans-Selective Enzymatic Amination
This protocol outlines a general procedure for the synthesis of trans-4-phenylcyclohexylamine using a transaminase.
Materials:
-
4-Phenylcyclohexanone
-
Transaminase (e.g., from Chromobacterium violaceum)
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Organic co-solvent (e.g., DMSO, optional)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (pH 8.0).
-
Add 4-phenylcyclohexanone (1.0 eq) and a small amount of a co-solvent like DMSO if needed to aid solubility.
-
Add the amine donor, isopropylamine (5-10 eq), and the co-factor, PLP (1 mM).
-
Add the transaminase enzyme to the reaction mixture.
-
Stir the reaction at 30°C for 24-48 hours.
-
Monitor the conversion and diastereomeric excess by chiral HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield pure trans-4-phenylcyclohexylamine.
Enantioselective Synthesis of this compound Isomers
The synthesis of specific enantiomers of this compound requires asymmetric catalysis. Key methods include the use of chiral catalysts in reductive amination or the enzymatic resolution of racemic mixtures.
Asymmetric Reductive Amination
Chiral phosphoric acids and imine reductases are powerful catalysts for the enantioselective reductive amination of ketones.
Table 3: Enantioselective Reductive Amination of 4-Phenylcyclohexanone
| Catalyst Type | Chiral Catalyst/Enzyme | Reducing Agent/Cofactor | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) | Yield (%) |
| Chiral Phosphoric Acid | (R)-TRIP | Hantzsch Ester | Toluene | 25 | Up to 95% | Good |
| Imine Reductase (IRED) | Engineered IRED | NADPH | Buffer/Co-solvent | 30 | >99% | High |
Experimental Protocol: Asymmetric Reductive Amination using a Chiral Phosphoric Acid
This protocol provides a general method for the enantioselective synthesis of (1R,4S)-4-phenylcyclohexylamine using a chiral phosphoric acid catalyst. The use of the corresponding (S)-catalyst would yield the (1S,4R)-enantiomer.
Materials:
-
4-Phenylcyclohexanone
-
(R)-TRIP (chiral phosphoric acid catalyst)
-
Hantzsch ester
-
Ammonia source (e.g., ammonium acetate)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-phenylcyclohexanone (1.0 eq), ammonium acetate (1.5 eq), and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene, followed by the Hantzsch ester (1.2 eq).
-
Add the (R)-TRIP catalyst (5-10 mol%).
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Monitor the reaction for conversion and enantiomeric excess using chiral HPLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to afford the enantioenriched this compound.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the stereoselective synthesis of this compound isomers.
Caption: Overview of stereoselective routes to this compound isomers.
Caption: Diastereoselective synthesis pathways from 4-phenylcyclohexanone.
Caption: Enantioselective synthesis via asymmetric reduction of the prochiral imine.
Application of 4-Phenylcyclohexylamine in Polymer Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols concerning the use of 4-phenylcyclohexylamine in polymer chemistry. While direct literature on the polymerization of this compound is limited, this guide offers generalized protocols and expected properties based on analogous cycloaliphatic amine monomers.
This compound, a versatile organic compound, presents significant potential as a monomer in the synthesis of advanced polymers. Its unique structure, combining a cycloaliphatic ring with a phenyl group, is anticipated to impart a favorable combination of properties to polymers such as polyamides and polyimides. These properties include improved thermal stability, enhanced mechanical strength, and good solubility in organic solvents.[1][2] The cycloaliphatic nature of the amine can lead to polymers with lower dielectric constants and improved optical transparency compared to their fully aromatic counterparts.[3]
Potential Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a diamine monomer in polycondensation reactions. It can be reacted with dicarboxylic acids or their derivatives to form polyamides, or with tetracarboxylic dianhydrides to produce polyimides. The presence of the bulky phenylcyclohexyl group is expected to disrupt polymer chain packing, leading to amorphous or semi-crystalline materials with good processability.
Polyamide Synthesis
Polyamides derived from this compound are expected to exhibit high thermal stability and good mechanical properties. The incorporation of the cycloaliphatic and aromatic moieties can result in polymers with a high glass transition temperature (Tg) and excellent dimensional stability.
Polyimide Synthesis
Polyimides are renowned for their exceptional thermal and chemical resistance. The use of this compound as the diamine component could lead to polyimides with improved solubility and processability, properties that are often challenging for rigid aromatic polyimides. The resulting polymers may also possess a lower dielectric constant, making them suitable for applications in microelectronics.[3]
Data Presentation: Expected Polymer Properties
Due to the absence of specific experimental data for polymers derived from this compound, the following table summarizes the expected range of properties based on data from polyamides and polyimides synthesized from structurally similar cycloaliphatic diamines. These values should be considered as estimates and would require experimental validation.
| Property | Expected Range for Polyamides | Expected Range for Polyimides |
| Glass Transition Temperature (Tg) | 180 - 250 °C | 200 - 300 °C |
| 10% Weight Loss Temperature (TGA) | 450 - 500 °C | 480 - 550 °C |
| Tensile Strength | 70 - 100 MPa | 80 - 120 MPa |
| Tensile Modulus | 1.5 - 2.5 GPa | 2.0 - 3.5 GPa |
| Dielectric Constant (at 1 MHz) | - | 2.5 - 3.5 |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides and polyimides using a diamine such as this compound. Note: These are general procedures and optimization of reaction conditions (temperature, time, concentration, and catalyst) will be necessary for this compound.
Protocol 1: Synthesis of Polyamide via Direct Polycondensation
This protocol describes a common method for synthesizing polyamides from a diamine and a dicarboxylic acid using a phosphorylation agent.
Materials:
-
This compound
-
Aromatic or aliphatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine (Py)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, add the dicarboxylic acid (1 equivalent) and anhydrous calcium chloride (sufficient to dissolve).
-
Add NMP to the flask and stir the mixture until the solids are completely dissolved.
-
To the solution, add this compound (1 equivalent) and pyridine.
-
Finally, add triphenyl phosphite (TPP) as the condensing agent.
-
Heat the reaction mixture to 100-120°C under a slow stream of nitrogen/argon and maintain for 3-6 hours.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C overnight.
Protocol 2: Two-Step Synthesis of Polyimide
This protocol outlines the synthesis of a polyimide through the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Materials:
-
This compound
-
Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-oxydiphthalic anhydride (ODPA))
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen/argon inlet, dissolve this compound (1 equivalent) in anhydrous DMAc under a nitrogen/argon atmosphere.
-
Once the diamine is fully dissolved and the solution is cooled in an ice bath, add the tetracarboxylic dianhydride (1 equivalent) portion-wise over 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The solution will become viscous, indicating the formation of the poly(amic acid).
Step 2: Imidization
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the glass plate in an oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour under vacuum or an inert atmosphere. This process removes the solvent and induces cyclization to the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 1:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 8-12 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
-
Visualizations
The following diagrams illustrate the generalized synthetic pathways and experimental workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Phenylcyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-phenylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of 4-phenylcyclohexanone. This one-pot reaction involves the formation of an imine intermediate from 4-phenylcyclohexanone and an amine source (typically ammonia), followed by its in-situ reduction to the desired amine.
Q2: What are the key factors influencing the yield and purity of this compound?
A2: Several factors critically impact the outcome of the synthesis:
-
Choice of Reducing Agent/Catalyst: The selection of the reducing agent or hydrogenation catalyst significantly affects the reaction's efficiency and selectivity.
-
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize the yield of the desired product and minimize side reactions.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.
-
Purity of Starting Materials: Impurities in the 4-phenylcyclohexanone or the amine source can lead to the formation of unwanted byproducts.
-
Control of Stereochemistry: The synthesis produces a mixture of cis and trans isomers. The ratio of these isomers is dependent on the reaction conditions and the chosen catalyst.
Q3: What are the common impurities or byproducts in this synthesis?
A3: The primary byproducts encountered during the reductive amination of 4-phenylcyclohexanone are:
-
4-Phenylcyclohexanol: This alcohol is formed by the direct reduction of the starting ketone. Its formation is more prevalent when using less selective reducing agents.
-
Dicyclohexylamine Derivatives: Over-alkylation can lead to the formation of bis-4-phenylcyclohexylamine.
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-phenylcyclohexanone.
Q4: How can the cis and trans isomers of this compound be separated?
A4: The separation of cis and trans isomers can be challenging due to their similar physical properties. Common techniques include:
-
Fractional Crystallization: This method relies on the differential solubility of the isomers or their salts (e.g., hydrochlorides) in a suitable solvent.
-
Column Chromatography: Separation on a silica gel column using an appropriate eluent system can effectively isolate the isomers.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is a powerful separation technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - Ensure an adequate excess of the ammonia source is used. - If using a salt like ammonium acetate, ensure the reaction pH is slightly acidic to favor imine formation. - Consider azeotropic removal of water to drive the equilibrium towards the imine. |
| Suboptimal Reducing Agent/Catalyst Activity | - Verify the quality and activity of the reducing agent or catalyst. Raney Nickel and Palladium on carbon (Pd/C) are common choices for catalytic hydrogenation.[2] For chemical reduction, sodium borohydride or the more selective sodium triacetoxyborohydride can be used.[3] - Ensure proper activation of the catalyst if required (e.g., Raney Nickel). |
| Incomplete Reaction | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Increase the reaction temperature or pressure (for catalytic hydrogenation) within the recommended range to enhance the reaction rate. |
| Side Reaction: Formation of 4-Phenylcyclohexanol | - Use a more selective reducing agent that preferentially reduces the imine over the ketone, such as sodium triacetoxyborohydride.[3] - Optimize the reaction conditions to favor imine formation before the reduction step. |
Issue 2: Poor cis/trans Selectivity
| Potential Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | - The choice of reducing agent and reaction conditions can influence the isomer ratio. Catalytic hydrogenation over platinum or palladium catalysts often favors the formation of the thermodynamically more stable trans isomer. Reduction with sodium borohydride may lead to a higher proportion of the cis isomer. |
| Catalyst Influence | - Different heterogeneous catalysts can exhibit varying stereoselectivities. Experiment with different catalysts (e.g., Raney Nickel, Pd/C, Rh/C) to optimize for the desired isomer. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of 4-Phenylcyclohexanol | - Optimize the reaction to minimize its formation. - During workup, a careful extraction and washing procedure can help remove the more polar alcohol. Column chromatography is effective for complete removal. |
| Co-elution of cis and trans Isomers | - For column chromatography, use a less polar eluent system and a longer column to improve separation. Gradient elution may be necessary. - Consider converting the amine mixture to a salt (e.g., hydrochloride) and attempting fractional crystallization. |
| Residual Starting Material | - Ensure the reaction goes to completion. - Purification via column chromatography should effectively separate the less polar ketone from the amine product. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanones
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Conversion (%) | Selectivity to Amine (%) | Reference |
| Rh/SiO₂ | Silica | 100 | 2 | 5 | 83.4 | 99.1 | MDPI (2022) |
| 2 wt.% NiRh/SiO₂ | Silica | 100 | 2 | 5 | 99.8 | 96.6 | MDPI (2022) |
| Pd/C | Carbon | 80-140 | N/A | 20 | >95 | >98 | NIH (2021) |
| Ru@TAPB-DBDH | Covalent Organic Framework | 120 | 40 | 12 | >99 | >99 | ResearchGate (2022) |
| Raney Ni | N/A | 60 | 50 | 7 | >95 | >90 | Google Patents (CN1900049A) |
Note: Data is for the reductive amination of cyclohexanone, which serves as a model for 4-phenylcyclohexanone.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
4-Phenylcyclohexanone
-
Ammonium acetate
-
Methanol
-
Sodium borohydride
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in methanol. Add ammonium acetate (3-5 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane and saturated sodium bicarbonate solution to the residue.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for the catalytic hydrogenation of 4-phenylcyclohexanone.
Materials:
-
4-Phenylcyclohexanone
-
Methanolic ammonia solution (e.g., 7N)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas
Procedure:
-
Reaction Setup: To a high-pressure reactor, add 4-phenylcyclohexanone (1.0 eq), methanolic ammonia solution, and the Pd/C catalyst.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50-80 °C) for 12-24 hours. Monitor the hydrogen uptake to gauge the reaction progress.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Phenylcyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-phenylcyclohexylamine. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate the formation of byproducts in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is a versatile organic compound with applications in pharmaceuticals and material science.[1][2] Several common synthetic routes are employed for its preparation, each with its own set of potential byproducts. The most frequently used methods include:
-
Reductive Amination of 4-Phenylcyclohexanone: This is a widely used one-pot reaction that involves the reaction of 4-phenylcyclohexanone with an amine source in the presence of a reducing agent.
-
Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime: This classic rearrangement reaction converts the oxime of 4-phenylcyclohexanone into a lactam, which can then be hydrolyzed and reduced to the desired amine.
-
Hofmann Rearrangement of 4-Phenylcyclohexanecarboxamide: This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.
-
Ritter Reaction of 4-Phenylcyclohexanol or 4-Phenylcyclohexene: This method involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, which is then hydrolyzed to the amine.
Q2: How can I identify byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the identification of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information about the compounds in your mixture, allowing for the identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating non-volatile compounds and can be coupled with a mass spectrometer (LC-MS) for identification.
Q3: What are some general strategies for minimizing byproduct formation?
A3: Optimizing reaction conditions is key to minimizing byproduct formation. This includes:
-
Controlling Reaction Temperature: Many side reactions are temperature-dependent.
-
Stoichiometry of Reagents: Using the correct ratio of reactants can prevent side reactions caused by excess reagents.
-
Choice of Solvent and Catalyst: The reaction medium and catalyst can significantly influence the reaction pathway.
-
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.
Troubleshooting Guides by Synthetic Route
Reductive Amination of 4-Phenylcyclohexanone
This one-pot reaction is a popular method for synthesizing amines from ketones.[3] However, several side reactions can occur, leading to a mixture of products.
Potential Byproducts and Mitigation Strategies
| Byproduct/Issue | Probable Cause | Recommended Mitigation | Analytical Signature (Expected) |
| 4-Phenylcyclohexanol | Reduction of the ketone starting material by the reducing agent. | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) which is more selective for the imine intermediate. | GC-MS: Molecular ion peak corresponding to C12H16O. NMR: Presence of a carbinol proton signal. |
| N,N-Dialkyl-4-phenylcyclohexylamine (Over-alkylation) | Reaction of the primary amine product with the starting ketone and subsequent reduction. | Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine. | GC-MS: Molecular ion peak corresponding to the dialkylated product. NMR: Signals corresponding to the additional alkyl groups on the nitrogen. |
| Unreacted 4-Phenylcyclohexanone | Incomplete reaction. | Increase reaction time, temperature, or the amount of reducing agent. Ensure the quality of the reagents. | GC-MS: Molecular ion peak corresponding to C12H14O. NMR: Presence of a ketone carbonyl signal in 13C NMR. |
Experimental Protocol: Reductive Amination of 4-Phenylcyclohexanone
-
Imine Formation: Dissolve 4-phenylcyclohexanone (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding an aqueous solution of sodium carbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime
The Beckmann rearrangement is a classic method for converting oximes to amides. The resulting lactam can be hydrolyzed and reduced to yield this compound. A significant side reaction is fragmentation.
Potential Byproducts and Mitigation Strategies
| Byproduct/Issue | Probable Cause | Recommended Mitigation | Analytical Signature (Expected) |
| 4-Phenylcyclohexanone | Incomplete oximation or hydrolysis of the oxime. | Ensure complete conversion of the ketone to the oxime. Use anhydrous conditions for the rearrangement. | GC-MS: Molecular ion peak corresponding to C12H14O. NMR: Presence of a ketone carbonyl signal in 13C NMR. |
| Beckmann Fragmentation Products (e.g., nitriles) | The group alpha to the oxime can stabilize a carbocation, leading to fragmentation. | Careful selection of the acid catalyst and reaction temperature. Lower temperatures generally favor the rearrangement. | GC-MS: Presence of nitrile-containing fragments. IR: Characteristic nitrile stretch (~2250 cm-1). |
| Isomeric Lactam | Isomerization of the oxime before rearrangement. | Use reagents like p-toluenesulfonyl chloride to form a stable intermediate that is less prone to isomerization.[1] | GC-MS and NMR will show a mixture of two isomeric lactams. |
Experimental Protocol: Beckmann Rearrangement
-
Oxime Formation: Reflux a mixture of 4-phenylcyclohexanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in ethanol for 4-6 hours.
-
Rearrangement: Add the dried 4-phenylcyclohexanone oxime to polyphosphoric acid at 100-120 °C and stir for 15-30 minutes.
-
Hydrolysis & Reduction: The resulting lactam can be isolated and then hydrolyzed with aqueous acid, followed by reduction (e.g., with LiAlH4) to yield this compound.
-
Workup and Purification: After each step, appropriate aqueous workup and purification by extraction and chromatography or recrystallization are necessary.
Reaction Pathway
Hofmann Rearrangement of 4-Phenylcyclohexanecarboxamide
The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one less carbon atom.[3] This reaction is generally clean, but side reactions can occur.
Potential Byproducts and Mitigation Strategies
| Byproduct/Issue | Probable Cause | Recommended Mitigation | Analytical Signature (Expected) |
| 4-Phenylcyclohexanecarboxamide (Unreacted) | Incomplete reaction. | Ensure the use of fresh reagents (especially bromine and a strong base). Increase reaction time or temperature if necessary. | GC-MS: Molecular ion peak corresponding to the starting amide. NMR: Presence of amide proton and carbonyl signals. |
| Isocyanate Intermediate | Incomplete hydrolysis of the isocyanate. | Ensure sufficient water is present during the reaction and workup. | IR: Characteristic isocyanate stretch (~2270 cm-1). The isocyanate is highly reactive and may not be directly observed. |
| Urea Byproducts | Reaction of the isocyanate intermediate with the amine product. | Use dilute reaction conditions to minimize intermolecular reactions. | GC-MS: Molecular ion peak corresponding to the urea derivative. |
Experimental Protocol: Hofmann Rearrangement
-
Preparation of Hypobromite: Slowly add bromine (1.0 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Amide Addition: Add 4-phenylcyclohexanecarboxamide (1.0 eq) to the cold sodium hypobromite solution.
-
Reaction: Slowly warm the mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude amine by distillation or chromatography.
Ritter Reaction of 4-Phenylcyclohexanol
The Ritter reaction provides a route to N-alkyl amides from alcohols or alkenes and nitriles, which can then be hydrolyzed to the corresponding primary amine.[4]
Potential Byproducts and Mitigation Strategies
| Byproduct/Issue | Probable Cause | Recommended Mitigation | Analytical Signature (Expected) |
| N-(4-Phenylcyclohexyl)acetamide (Incomplete Hydrolysis) | Insufficient hydrolysis of the intermediate amide. | Ensure complete hydrolysis by using sufficiently strong acidic or basic conditions and adequate reaction time. | GC-MS: Molecular ion peak corresponding to the N-acetylated amine. NMR: Presence of an acetyl group signal. |
| 4-Phenylcyclohexene | Dehydration of the starting alcohol under strong acidic conditions. | Use a less dehydrating acid catalyst if possible, or control the reaction temperature carefully. | GC-MS: Molecular ion peak corresponding to C12H14. NMR: Presence of vinylic proton signals. |
| Unreacted 4-Phenylcyclohexanol | Incomplete reaction. | Increase the concentration of the strong acid catalyst or the reaction time. | GC-MS: Molecular ion peak corresponding to C12H16O. NMR: Presence of a carbinol proton signal. |
Experimental Protocol: Ritter Reaction
-
Reaction: Slowly add concentrated sulfuric acid to a mixture of 4-phenylcyclohexanol (1.0 eq) in acetonitrile (used as both reactant and solvent) at 0 °C.
-
Hydrolysis: After the initial reaction, pour the mixture onto ice and then heat to reflux to hydrolyze the intermediate amide.
-
Workup: Cool the mixture and neutralize with a base (e.g., NaOH). Extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude amine by distillation or chromatography.
Logical Troubleshooting Flowchart
References
Technical Support Center: Stereochemical Control of 4-Phenylcyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereochemical control of 4-phenylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the synthesis of this compound?
A1: The main challenges in the synthesis of this compound revolve around controlling two key aspects of its stereochemistry:
-
Diastereoselectivity: The molecule exists as cis and trans diastereomers due to the relative orientation of the phenyl and amino groups on the cyclohexane ring. Achieving a high ratio of the desired diastereomer is a common challenge.
-
Enantioselectivity: As this compound is chiral, it exists as a pair of enantiomers for both the cis and trans isomers. Separating these enantiomers to obtain an enantiomerically pure compound is often a critical step, particularly in pharmaceutical applications where different enantiomers can have different biological activities.
Q2: What are the common synthetic strategies to control the diastereoselectivity of this compound?
A2: A prevalent strategy for controlling the diastereoselectivity is the stereoselective reduction of the precursor, 4-phenylcyclohexanone. The choice of reducing agent plays a crucial role in determining the cis/trans ratio of the resulting 4-phenylcyclohexanol, which is then converted to the amine. Bulky reducing agents tend to favor the formation of the cis-alcohol (leading to the trans-amine), while smaller reducing agents often yield the trans-alcohol (leading to the cis-amine). Subsequent conversion of the alcohol to the amine, for example, via a Mitsunobu reaction or by activation of the hydroxyl group followed by substitution with an amine source, typically proceeds with inversion of stereochemistry.
Q3: How can the enantiomers of this compound be separated?
A3: The most common method for separating the enantiomers of a racemic amine like this compound is through chiral resolution . This process involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts.[1] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3] Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base.[4] Another powerful technique for both analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC) .[5][6]
Q4: How is the diastereomeric ratio of cis- and trans-4-phenylcyclohexylamine determined?
A4: The diastereomeric ratio is most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy .[7][8] The cis and trans isomers will have distinct signals in the ¹H NMR spectrum, particularly for the protons on the carbons bearing the phenyl and amino groups. By integrating the signals corresponding to each isomer, the relative ratio can be accurately calculated.[9]
Q5: What analytical techniques are used to determine the enantiomeric excess (e.e.) of this compound?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the enantiomeric excess of this compound.[5] By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the e.e.[10]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of 4-Phenylcyclohexanone
| Symptom | Possible Cause | Suggested Solution |
| Low cis to trans ratio (or vice-versa) of 4-phenylcyclohexanol. | Incorrect choice of reducing agent. The steric bulk of the hydride source significantly influences the direction of attack on the carbonyl.[11] | For the trans-alcohol (leading to cis-amine), use a less sterically hindered reducing agent like sodium borohydride. For the cis-alcohol (leading to trans-amine), employ a bulkier reducing agent such as L-Selectride®. |
| Reaction temperature is not optimal. Temperature can affect the kinetic versus thermodynamic control of the reaction. | Perform the reduction at a low temperature (e.g., -78 °C) to enhance kinetic control and improve diastereoselectivity. | |
| Solvent effects. The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. | Experiment with different solvents. For instance, the use of chelating solvents with certain reducing agents can alter the stereochemical outcome. | |
| Inconsistent diastereomeric ratios between batches. | Variable quality or age of the reducing agent. Hydride reagents can decompose over time, affecting their reactivity and steric profile. | Use freshly opened or standardized reducing agents. Ensure proper storage under an inert atmosphere. |
| Presence of moisture. Water can react with the hydride reagent, altering its effective concentration and reactivity. | Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Inefficient Chiral Resolution with Tartaric Acid
| Symptom | Possible Cause | Suggested Solution |
| No precipitation of diastereomeric salt. | Inappropriate solvent. The solubility of both diastereomeric salts is too high in the chosen solvent. | Screen a variety of solvents or solvent mixtures. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[3] |
| Incorrect stoichiometry of the resolving agent. | Typically, 0.5 to 1.0 equivalents of the resolving agent are used. Optimize the stoichiometry to induce precipitation of the less soluble salt. | |
| Low enantiomeric excess (e.e.) of the resolved amine. | Co-precipitation of both diastereomeric salts. The solubilities of the two salts are too similar in the chosen solvent system. | Optimize the crystallization conditions. This may involve adjusting the temperature, cooling rate, or solvent composition. Seeding with a small crystal of the desired diastereomeric salt can sometimes improve the resolution. |
| Incomplete separation of the precipitated salt. | Ensure efficient filtration and thorough washing of the collected crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. | |
| Low yield of the resolved amine. | Multiple recrystallization steps leading to material loss. | While multiple recrystallizations can improve e.e., they also reduce the overall yield. Aim for a balance between purity and yield in the initial crystallization. The mother liquor containing the other enantiomer can be processed to recover it.[3] |
| Decomposition during salt breaking. | Use a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) to liberate the free amine from the tartrate salt to avoid potential side reactions. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 4-Phenylcyclohexanone
This protocol provides a general method for the diastereoselective reduction of 4-phenylcyclohexanone to 4-phenylcyclohexanol, a key intermediate for this compound.
Objective: To selectively synthesize either cis- or trans-4-phenylcyclohexanol.
Materials:
-
4-Phenylcyclohexanone
-
Reducing agent (see table below)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-phenylcyclohexanone (1.0 eq.).
-
Dissolve the ketone in the appropriate anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.
-
Slowly add the reducing agent (1.0-1.5 eq.) to the cooled solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.[7]
Protocol 2: Chiral Resolution of Racemic this compound using (+)-Tartaric Acid
Objective: To separate the enantiomers of racemic this compound.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq.) in methanol in an Erlenmeyer flask. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq.) in methanol.
-
Add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature. The less soluble diastereomeric salt should precipitate. Cooling the mixture in an ice bath can promote further crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add 2 M NaOH solution until the salt is completely dissolved and the solution is basic.
-
Extraction: Extract the liberated amine with diethyl ether (3x).
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Data Presentation
Table 1: Representative Diastereoselectivity in the Reduction of 4-Substituted Cyclohexanones
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Isomer | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | Methanol | 0 | trans-alcohol | ~20:80 |
| 2 | LiAlH₄ | THF | 0 | trans-alcohol | ~10:90 |
| 3 | L-Selectride® | THF | -78 | cis-alcohol | >95:5 |
| 4 | K-Selectride® | THF | -78 | cis-alcohol | >95:5 |
Note: Data is representative for 4-substituted cyclohexanones and serves as a guide for the expected selectivity in the reduction of 4-phenylcyclohexanone.[10]
Visualizations
Caption: Workflow for the diastereoselective reduction of 4-phenylcyclohexanone.
Caption: Workflow for the chiral resolution of racemic this compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Study of 4-Phenylcyclohexylamine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-phenylcyclohexylamine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for this compound hydrochloride?
A1: A forced degradation study, also known as stress testing, is essential for several key reasons. It helps to identify potential degradation products that could form under various environmental conditions.[1] This information is crucial for establishing the degradation pathways and understanding the intrinsic stability of the this compound hydrochloride molecule.[1][2] Furthermore, these studies are fundamental for the development and validation of a stability-indicating analytical method, typically an HPLC method, which can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants.[1]
Q2: What are the standard stress conditions recommended by regulatory bodies like the ICH?
A2: The International Council for Harmonisation (ICH) guidelines suggest exposing the drug substance to a variety of stress conditions to understand its stability profile.[1] The most common conditions include:
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Acid Hydrolysis: Typically using hydrochloric acid (0.1 M to 1 M).[1][2]
-
Base Hydrolysis: Commonly using sodium hydroxide (0.1 M to 1 M).[1][2]
-
Oxidation: Often employing hydrogen peroxide (3% to 30%).[1]
-
Thermal Stress: Exposing the solid or a solution to elevated temperatures (e.g., 40°C to 80°C).[1]
-
Photostability: Exposing the substance to light according to ICH Q1B guidelines.[1]
Q3: What is the target degradation percentage I should aim for in my stress studies?
A3: The objective is to induce meaningful degradation, generally in the range of 5-20%.[1] Degradation below 5% may not be sufficient to identify and characterize minor degradation products, while excessive degradation (e.g., >50%) can lead to the formation of secondary or tertiary degradants that may not be relevant to the actual stability of the drug under normal storage conditions.[1]
Q4: Which analytical techniques are best suited for analyzing the samples from a forced degradation study of this compound hydrochloride?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most prevalent and effective technique for these studies. For enhanced specificity and identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. The goal is to develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | The stress conditions are too mild. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).2. Elevate the temperature.3. Extend the duration of exposure to the stress condition.[1] |
| The molecule is exceptionally stable under the tested conditions. | This is a valuable finding. Document the stability and ensure the applied stress conditions are relevant to the expected storage and handling of the product. | |
| Excessive degradation (>50%) or an unmanageable number of degradation peaks. | The stress conditions are overly harsh. | 1. Decrease the concentration of the stressor.2. Lower the temperature.3. Reduce the exposure time.[1] |
| Poor peak shape or resolution in the chromatogram. | Inappropriate HPLC method parameters (e.g., mobile phase, column, flow rate). | 1. Optimize the mobile phase composition (e.g., pH, organic modifier).2. Experiment with a different HPLC column with an alternative stationary phase.3. Adjust the flow rate and column temperature. |
| Co-elution of the parent drug and degradation products. | The HPLC method lacks sufficient resolving power. | 1. Modify the gradient profile of the HPLC method.2. Adjust the pH of the mobile phase.3. Change the detection wavelength to one where the impurity has a different absorbance ratio compared to the parent drug. |
| Inconsistent or irreproducible results. | Issues with sample preparation or handling. | 1. Ensure complete dissolution of the sample before analysis.2. Verify the accuracy of all dilutions.3. Check for potential interactions between the analyte and the sample vial or solvent. |
Data Presentation
The following table presents hypothetical quantitative data from a forced degradation study of this compound hydrochloride to illustrate expected outcomes.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound HCl | % Degradation | Number of Major Degradants |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | 88.5% | 11.5% | 2 |
| Base Hydrolysis | 1 M NaOH | 48 hours | Room Temp. | 93.2% | 6.8% | 1 |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp. | 85.1% | 14.9% | 3 |
| Thermal (Solid State) | Hot Air Oven | 72 hours | 80°C | 95.8% | 4.2% | 1 |
| Photolytic | UV light (254 nm) | 48 hours | Room Temp. | 91.7% | 8.3% | 2 |
Experimental Protocols
1. Sample Preparation:
Prepare a stock solution of this compound hydrochloride in a suitable solvent, such as methanol or water, at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute it to a suitable concentration with the mobile phase.[1]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at room temperature for 48 hours. Neutralize the solution with 1 M HCl and dilute it to an appropriate concentration with the mobile phase.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a suitable concentration with the mobile phase.[1]
-
Thermal Degradation (Solid State): Place a known quantity of solid this compound hydrochloride in a hot air oven at 80°C for 72 hours.[1] Following exposure, dissolve the sample in a suitable solvent and dilute to a known concentration.
-
Photolytic Degradation: Expose a solution of this compound hydrochloride (e.g., 1 mg/mL) to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark under the same conditions. Analyze both the exposed and control samples.[1]
3. Analysis:
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
References
improving the stability of 4-phenylcyclohexylamine in solution
Technical Support Center: 4-Phenylcyclohexylamine Stability
This center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of this compound in solution. Given the limited specific stability data for this compound, the following information is based on established principles of primary amine chemistry and standard pharmaceutical stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: As a primary aliphatic amine, this compound is susceptible to several degradation pathways, with oxidation being the most significant.[1][2] Key potential pathways include:
-
Oxidation: The amino group can be oxidized, especially in the presence of oxygen, metal ions, or light.[3] This can lead to the formation of corresponding imines, oximes, or hydroxylamines.[1][2][4] The carbon atom attached to the nitrogen is also a potential site for oxidation.
-
Reaction with Excipients/Solvents: Impurities in solvents, such as aldehydes or peroxides, can react with the primary amine.
-
Deamination: Under certain conditions, such as in the presence of nitrosating agents, primary amines can undergo deamination via an unstable diazonium ion intermediate.[5]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor. This compound, like other amines, is a weak base.[6]
-
Acidic pH (pH < 7): In acidic conditions, the amine will be protonated to form the corresponding cyclohexylammonium salt. This cationic form is significantly less nucleophilic and generally much more stable against oxidation than the free base. For optimal stability, maintaining the pH at least 2 units below the pKa of the compound (approximately 10.6 for the parent cyclohexylamine) is recommended.[7]
-
Neutral to Alkaline pH (pH ≥ 7): In neutral or alkaline solutions, a significant portion of the compound exists as the unprotonated "free base." This form has a lone pair of electrons on the nitrogen, making it highly susceptible to oxidation.[8]
Q3: My solution of this compound is turning yellow/brown over time. What is causing this?
A3: The development of a yellow or brown color is a common indicator of amine degradation, particularly through oxidation.[6][7] The colored species are often complex polymeric products or "tars" resulting from the initial oxidation products (imines, ketones) undergoing further reactions.[4][9] This process is often accelerated by exposure to air (oxygen) and light.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To maximize the shelf-life of your solutions, follow these guidelines:
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize reactive impurities.
-
Control pH: If compatible with your experimental design, prepare the solution in a slightly acidic buffer to form the more stable ammonium salt.
-
Use an Inert Atmosphere: Before sealing the container, sparge the solution and the headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[3]
-
Control Temperature: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C), as chemical degradation rates decrease significantly at lower temperatures.[3]
-
Consider Antioxidants: If appropriate for the application, the addition of a small amount of an antioxidant (e.g., BHT, sodium bisulfite) can inhibit oxidative degradation.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| New peaks appear in HPLC/LC-MS analysis after short-term storage. | Oxidative degradation. | 1. Confirm identity of degradants by MS. Common products are +14 Da (oxidation to oxime) or -2 Da (oxidation to imine). 2. Prepare fresh solutions daily. 3. Implement stabilization strategies: use acidic buffer, sparge with inert gas, and protect from light. |
| Loss of compound potency or concentration over time. | Chemical degradation (oxidation, hydrolysis). | 1. Perform a forced degradation study (see protocol below) to identify the primary stress factor (pH, light, heat, oxygen). 2. Adjust storage conditions based on the results (e.g., if acid-labile, use a neutral buffer; if light-sensitive, use amber vials). |
| Solution becomes cloudy or a precipitate forms. | 1. Formation of an insoluble degradation product. 2. Change in solubility due to pH shift (e.g., CO₂ from air dissolving and lowering pH). 3. Compound has limited solubility in the chosen solvent. | 1. Analyze the precipitate to identify it. 2. Ensure the container is sealed tightly. 3. Confirm the solubility of the compound in your solvent system and consider using a co-solvent if necessary. |
| Inconsistent experimental results between batches of solution. | Variable rates of degradation due to inconsistent preparation or storage. | 1. Standardize the solution preparation protocol (SOP). 2. Ensure all users follow the same storage procedures (refrigeration, inert atmosphere, light protection). 3. Qualify new batches of solution with an analytical standard before use. |
Data Presentation: Stability Under Stress Conditions
The following table provides an illustrative example of stability data for a primary amine like this compound, as would be generated during a forced degradation study. The goal of such a study is typically to achieve 5-20% degradation.[11]
Table 1: Illustrative Forced Degradation of this compound (1 mg/mL Solution)
| Stress Condition | Time | % Degradation (Illustrative) | Appearance | Potential Degradation Products |
| 0.1 M HCl | 24 hours | < 2% | Colorless | Minimal |
| 0.1 M NaOH | 24 hours | 15% | Faint Yellow | Imine, Aldol-type condensation products |
| 5% H₂O₂ (Oxidation) | 8 hours | 25% | Yellow-Brown | Imine, Oxime, Hydroxylamine, Ketone |
| Heat (60°C) | 48 hours | 8% | Colorless | Oxidative products (if O₂ present) |
| Light (ICH Q1B) | 24 hours | 12% | Faint Yellow | Photo-oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the intrinsic stability of this compound and its likely degradation pathways, as recommended by ICH guidelines.[1][2][12]
Objective: To generate degradation products under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes
-
HPLC or UPLC system with UV/PDA and/or MS detector[13]
-
pH meter, calibrated
-
Photostability chamber, temperature-controlled oven
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 5% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 1, 4, and 8 hours.
-
Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 60°C. Withdraw aliquots at 24, 48, and 72 hours.
-
Photodegradation: Expose a clear vial of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and kept in the same chamber. Analyze after the specified exposure period.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze by a suitable chromatographic method (e.g., reverse-phase HPLC with a C18 column). Monitor the parent peak area and the formation of any new peaks.
Visualizations
Caption: A simplified diagram of potential oxidative degradation pathways for this compound.
Caption: A logical workflow for troubleshooting and resolving stability issues in solution.
Caption: A decision tree to guide researchers on appropriate storage conditions for solutions.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
managing side reactions in the synthesis of 4-phenylcyclohexylamine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis of 4-phenylcyclohexylamine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives, particularly through reductive amination of 4-phenylcyclohexanone.
Issue 1: Low Yield of the Desired Primary Amine and Formation of Secondary and Tertiary Amine Byproducts
-
Question: My reaction is producing significant amounts of N-substituted and di-substituted this compound byproducts, reducing the yield of the primary amine. How can I prevent this over-alkylation?
-
Answer: Over-alkylation is a common side reaction where the newly formed primary amine, being nucleophilic, reacts further with the starting carbonyl compound.[1][2] To minimize the formation of secondary and tertiary amine byproducts, consider the following strategies:
-
Stoichiometry Control: Use a large excess of the amine source (e.g., ammonia or an ammonium salt) relative to the 4-phenylcyclohexanone. This increases the statistical probability of the ketone reacting with the primary amine source rather than the product amine.
-
Slow Addition: If applicable to your specific procedure, the slow, dropwise addition of the reducing agent can help maintain a low concentration of the reactive intermediates, favoring mono-alkylation.
-
Choice of Amine Source: When using ammonia, employing it in a large excess as a solution in an alcohol (e.g., 7N ammonia in methanol) can drive the equilibrium towards the formation of the primary amine.
-
Alternative Synthetic Routes: For secondary amines, direct alkylation can be problematic. Reductive amination or using protecting groups are more effective methods to avoid overalkylation.[1]
-
Issue 2: Presence of 4-Phenylcyclohexanol as a Major Byproduct
-
Question: My final product is contaminated with a significant amount of 4-phenylcyclohexanol. What is causing this and how can I avoid it?
-
Answer: The formation of 4-phenylcyclohexanol is a result of the direct reduction of the 4-phenylcyclohexanone starting material by the reducing agent.[3] This competing reaction can be minimized by:
-
Selective Reducing Agents: Employ a milder and more selective reducing agent that preferentially reduces the imine intermediate over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).[4][5]
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This pH is optimal for the formation of the iminium ion intermediate, which is more readily reduced than the ketone. However, a pH that is too low can lead to the hydrolysis of the imine and reduced reactivity of the amine.
-
Two-Step Procedure: First, allow the imine to form completely by stirring the 4-phenylcyclohexanone and the amine source together, often with a dehydrating agent like molecular sieves. Once imine formation is confirmed (e.g., by TLC or NMR), then add the reducing agent. This ensures that the reducing agent primarily encounters the imine, not the ketone.
-
Issue 3: Incomplete Reaction or Low Conversion Rate
-
Question: The reaction is sluggish, and a significant amount of starting material remains even after an extended reaction time. How can I drive the reaction to completion?
-
Answer: Low conversion can be due to several factors related to reaction kinetics and equilibrium.
-
Imine Formation Equilibrium: The initial formation of the imine from the ketone and amine is a reversible reaction. To shift the equilibrium towards the imine, it is often necessary to remove the water that is formed as a byproduct.[6] This can be achieved by:
-
Using a Dean-Stark apparatus for azeotropic removal of water if the solvent is appropriate (e.g., toluene).
-
Adding a dehydrating agent such as molecular sieves to the reaction mixture.
-
-
Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the imine.
-
Temperature: Gently heating the reaction mixture can increase the rate of imine formation. However, be cautious as excessive heat can also promote side reactions.
-
Purity of Reagents: Ensure that the 4-phenylcyclohexanone and the amine source are pure, as impurities can inhibit the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the reductive amination of 4-phenylcyclohexanone.[6] This one-pot reaction involves the condensation of 4-phenylcyclohexanone with an amine source (like ammonia for the primary amine) to form an imine intermediate, which is then reduced in situ to the desired amine.[7]
Q2: How can I effectively purify the this compound from the reaction mixture?
A2: Purification typically involves the following steps:
-
Workup: After the reaction is complete, it is usually quenched with water or a basic solution. The product is then extracted into an organic solvent.
-
Acid-Base Extraction: The amine product can be separated from non-basic impurities by an acid-base extraction. The organic layer is treated with an aqueous acid (e.g., HCl) to protonate the amine, making it water-soluble. The aqueous layer is then washed with an organic solvent to remove any neutral organic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired amine from any remaining impurities and side products.
-
Crystallization: The purified amine can often be converted to a salt (e.g., hydrochloride salt) and purified further by recrystallization.
Q3: Are there specific safety precautions to consider during this synthesis?
A3: Yes, standard laboratory safety practices should be strictly followed. Additionally:
-
Many of the reagents used, such as the borohydride reducing agents, are flammable and can react with water to produce hydrogen gas.
-
The solvents used are often flammable and volatile.
-
This compound and its derivatives may have biological activity and should be handled with care, using appropriate personal protective equipment (PPE).[8]
Data Presentation
The choice of reducing agent can significantly impact the yield of the desired this compound and the formation of the 4-phenylcyclohexanol byproduct. The following table provides a summary of expected outcomes based on the reducing agent used in the reductive amination of 4-phenylcyclohexanone.
| Reducing Agent | Typical Yield of this compound | Formation of 4-Phenylcyclohexanol Byproduct | Key Considerations |
| Sodium Borohydride (NaBH₄) | Moderate to Good | Can be significant | A strong reducing agent that can also reduce the starting ketone. A two-step procedure is recommended.[4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Good to Excellent | Minimal | A mild and selective reducing agent that is preferred for one-pot reductive aminations.[4][5] |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Good to Excellent | Minimal | A clean and efficient method, though it may require specialized equipment for handling hydrogen gas under pressure.[2] |
Experimental Protocols
Protocol: One-Pot Reductive Amination of 4-Phenylcyclohexanone using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-Phenylcyclohexanone
-
Ammonium acetate or Ammonia in Methanol (7N)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylcyclohexanone (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM).
-
Add the amine source. If using ammonium acetate, add approximately 1.5-2.0 equivalents. If using a solution of ammonia in methanol, add a sufficient volume to ensure a large excess of ammonia.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 15-20 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
- 8. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
scale-up considerations for 4-phenylcyclohexylamine production
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-phenylcyclohexylamine. This valuable intermediate is a key building block in the pharmaceutical and specialty chemical industries.[1][2] This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during its production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common industrial route of reductive amination of 4-phenylcyclohexanone.
Issue 1: Low or Inconsistent Product Yield
Low or inconsistent yields are a common challenge when scaling up chemical syntheses.[3][4][5] Several factors can contribute to this issue in the production of this compound.
| Potential Cause | Recommended Solutions |
| Incomplete Carbonyl Conversion | - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or HPLC to ensure the complete consumption of 4-phenylcyclohexanone. - Increase Reactant Equivalents: A slight excess of the amine source (e.g., ammonia) or the reducing agent can drive the reaction to completion. However, avoid large excesses to minimize side reactions. |
| Catalyst Deactivation | - Ensure High-Purity Starting Materials: Impurities in the 4-phenylcyclohexanone, solvent, or hydrogen gas can poison the catalyst.[6] - Optimize Catalyst Loading: Use the appropriate catalyst loading as recommended or determined through optimization studies. - Regenerate or Replace Catalyst: If deactivation is suspected, consider catalyst regeneration procedures or replacement with a fresh batch.[6][7] |
| Side Reactions | - Control Reaction Temperature: Over-reduction of the phenyl ring or formation of secondary amines can occur at elevated temperatures. Maintain the optimal temperature range. - Optimize pH: The pH of the reaction mixture can influence the rate of imine formation and reduction. For reductive aminations using sodium cyanoborohydride, a mildly acidic pH is often optimal. |
| Poor Imine Formation | - Use a Dehydrating Agent: The formation of the imine intermediate is an equilibrium reaction. Removing water using molecular sieves or azeotropic distillation can shift the equilibrium towards the imine, improving the overall reaction rate. |
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can significantly impact the quality of the final product and complicate purification processes.
| Impurity/Byproduct | Potential Cause | Mitigation and Removal Strategies |
| Unreacted 4-phenylcyclohexanone | Incomplete reaction. | Optimize reaction conditions (time, temperature, pressure) to drive the reaction to completion. Unreacted ketone can often be removed during purification by distillation or chromatography. |
| 4-phenylcyclohexanol | Reduction of the ketone starting material before amination. | Use a reducing agent that is more selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride. |
| Secondary Amines (e.g., bis(4-phenylcyclohexyl)amine) | Reaction of the primary amine product with the imine intermediate. | Use a larger excess of the ammonia source to favor the formation of the primary amine. |
| Cis/Trans Isomers | Non-stereoselective reduction of the imine intermediate. | The trans-isomer is often the thermodynamically favored product.[8][9] Employing specific catalysts or reaction conditions can influence the isomeric ratio. Purification can be achieved through crystallization or chromatography.[8][10] |
Issue 3: Challenges During Scale-Up
Scaling up from the laboratory to industrial production introduces new challenges that must be carefully managed.
| Challenge | Considerations and Solutions |
| Exothermic Reaction | Reductive amination is an exothermic process. Inadequate heat removal on a large scale can lead to a thermal runaway.[11] - Ensure Adequate Cooling: Use a reactor with sufficient cooling capacity. - Controlled Reagent Addition: Add the reducing agent portion-wise or at a controlled rate to manage the rate of heat generation.[11] - Flow Chemistry: Consider using a continuous flow reactor for better heat and mass transfer.[11] |
| Catalyst Handling and Separation | Heterogeneous catalysts used in hydrogenation need to be efficiently separated from the product mixture. - Filtration: Use appropriate filtration systems to remove the solid catalyst. - Catalyst Clogging: Ensure proper agitation to prevent the catalyst from settling and clogging outlets. |
| Purification of Large Batches | Purification methods used in the lab may not be practical at an industrial scale. - Crystallization: Develop a robust crystallization procedure for the final product or a salt form to achieve high purity.[1] - Distillation: Fractional distillation under reduced pressure can be effective for separating the product from lower or higher boiling impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most common industrial route is the reductive amination of 4-phenylcyclohexanone.[12] This one-pot reaction involves the reaction of 4-phenylcyclohexanone with an amine source, typically ammonia, in the presence of a reducing agent. Catalytic hydrogenation using a metal catalyst (e.g., palladium, nickel, or rhodium) and hydrogen gas is a widely used method.[12][13]
Q2: How can I control the cis/trans isomer ratio of this compound?
A2: Controlling the stereochemistry to favor the desired isomer, often the trans isomer, is a critical aspect of the synthesis.[8][9] The trans isomer is generally the more thermodynamically stable product.[8] Strategies to control the isomer ratio include:
-
Catalyst Selection: The choice of catalyst and support can influence the stereoselectivity of the reduction.
-
Reaction Conditions: Temperature and pressure can affect the equilibrium between the cis and trans isomers.
-
Isomerization: In some cases, it is possible to isomerize the undesired cis isomer to the more stable trans isomer under specific conditions.[14][15]
-
Purification: Separation of the isomers can be achieved through fractional crystallization of the free base or a salt derivative, or by chromatography.[8][10]
Q3: What are the key safety considerations when scaling up the production of this compound?
A3: Key safety considerations include:
-
Hydrogen Gas: If using catalytic hydrogenation, hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor and all equipment are properly grounded and operated in a well-ventilated area with appropriate safety measures.
-
Exothermic Reaction: As mentioned in the troubleshooting guide, the reaction is exothermic and requires careful temperature control to prevent thermal runaway.[11]
-
Catalyst Handling: Some hydrogenation catalysts, like Raney Nickel, can be pyrophoric and must be handled with care, typically under a solvent or inert atmosphere.
-
Product Hazards: this compound is a chemical that should be handled with appropriate personal protective equipment.[16]
Q4: What are typical analytical methods to monitor the reaction and assess product purity?
A4: Common analytical techniques include:
-
Gas Chromatography (GC): Useful for monitoring the disappearance of the starting material (4-phenylcyclohexanone) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to monitor the reaction progress and quantify the purity of the final product, including the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used to determine the cis/trans isomer ratio.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying impurities.
Experimental Protocols & Visualizations
Protocol: Reductive Amination of 4-Phenylcyclohexanone
This protocol provides a general methodology for the synthesis of this compound via catalytic hydrogenation. Note: This is a representative protocol and should be optimized for specific equipment and scale.
Materials:
-
4-Phenylcyclohexanone
-
Ammonia (solution in a suitable solvent like methanol or ethanol, or as a gas)
-
Palladium on Carbon (Pd/C) catalyst (e.g., 5% or 10% loading)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen Gas
Procedure:
-
Charge a suitable hydrogenation reactor with 4-phenylcyclohexanone and the solvent.
-
Add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with nitrogen followed by hydrogen to ensure an inert atmosphere.
-
Introduce the ammonia source into the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Once the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude this compound can then be purified by distillation under reduced pressure or by crystallization of a suitable salt.
Caption: Workflow for this compound synthesis.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. US6878848B2 - Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer - Google Patents [patents.google.com]
- 16. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 4-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 4-phenylcyclohexylamine to prevent its oxidation and ensure its stability for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a versatile organic compound used as a building block in the synthesis of pharmaceuticals, particularly in the development of antidepressants and analgesics, as well as in material science for creating polymers and resins with improved properties.[1] Its stability is crucial because degradation, primarily through oxidation, can lead to the formation of impurities. These impurities can affect the compound's reactivity, compromise the integrity of experimental results, and potentially introduce toxic byproducts in pharmaceutical formulations.
Q2: What are the primary factors that cause the degradation of this compound during storage?
A2: The primary factors that contribute to the degradation of this compound are exposure to oxygen (air), elevated temperatures, and light. Amines, in general, are susceptible to oxidation, a process that can be accelerated by these environmental factors.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C (refrigerated) | Slows down the rate of oxidative reactions.[1] |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Prevents contact with oxygen, a key reactant in the oxidation process. |
| Light | Amber vials or stored in the dark | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture. |
Q4: Are there any visible signs of this compound degradation?
A4: Yes, while this compound is typically a solid, beige powder, significant degradation may lead to a change in color, often darkening or yellowing. However, color change is not always a reliable indicator of purity, and analytical testing is recommended to confirm the integrity of the compound.
Q5: How can I prevent the oxidation of this compound during experimental use?
A5: When handling this compound for experiments, minimize its exposure to air and light. If the compound is to be dissolved, use deoxygenated solvents. For reactions sensitive to oxidation, conducting them under an inert atmosphere is advisable.
Troubleshooting Guide: Degradation Issues
This guide provides solutions to common problems encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (darkening or yellowing). | Oxidation due to improper storage (exposure to air, light, or high temperatures). | - Confirm degradation using an appropriate analytical method (see Experimental Protocols).- If degradation is confirmed, a fresh batch of the compound may be required for sensitive applications.- Review and improve storage conditions to prevent future degradation. |
| Inconsistent experimental results or formation of unexpected byproducts. | Use of degraded this compound containing impurities. | - Analyze the purity of the this compound stock using HPLC or GC-MS.- If impurities are detected, purify the compound or obtain a new, high-purity batch.- Ensure proper handling procedures are followed during experiments to prevent in-process degradation. |
| Precipitation or cloudiness in a solution of this compound. | Formation of insoluble oxidation products or reaction with atmospheric carbon dioxide. | - Prepare solutions using deoxygenated solvents and store under an inert atmosphere.- Filter the solution before use if minor precipitation is observed, but be aware that the concentration of the active compound may be affected. |
Experimental Protocols
To ensure the quality and stability of this compound, the following experimental protocols are recommended.
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of arylcyclohexylamines.[4]
-
Mobile Phase Preparation: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase system could consist of:
-
Solvent A: Acetonitrile or Methanol
-
Solvent B: Ammonium acetate buffer (e.g., 0.032 M)[4]
-
-
Gradient Program: An example of a gradient program is as follows:
-
Start with a higher percentage of the aqueous phase (Solvent B) and gradually increase the percentage of the organic phase (Solvent A) over the course of the run. This will elute the more polar degradation products first, followed by the parent compound.
-
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths, which can help in identifying and characterizing degradation products.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting a sample of this compound to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[3] The analytical method should be able to resolve the parent peak from all the degradation product peaks.
Protocol 2: Evaluation of Antioxidant Effectiveness
This protocol describes a method to evaluate the effectiveness of an antioxidant, such as Butylated Hydroxytoluene (BHT), in preventing the oxidation of this compound.
Objective: To determine the ability of an antioxidant to inhibit the degradation of this compound under accelerated aging conditions.
Methodology:
-
Sample Preparation:
-
Control Sample: Prepare a solution of this compound in a suitable solvent (e.g., a non-reactive, low-volatility solvent like squalane can be used to mimic a formulation base).[5]
-
Test Sample: Prepare an identical solution of this compound containing a known concentration of the antioxidant (e.g., BHT).
-
-
Accelerated Aging:
-
Expose both the control and test samples to accelerated aging conditions. This typically involves elevated temperatures (e.g., 40°C, 60°C) and exposure to air.[6]
-
-
Time-Point Analysis:
-
At regular time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from both the control and test samples.
-
-
Analytical Measurement:
-
Analyze the aliquots using the validated stability-indicating HPLC method (Protocol 1) to determine the concentration of remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the control and test samples.
-
Compare the degradation rates. A significantly slower degradation rate in the test sample indicates that the antioxidant is effective in preventing oxidation.
-
Visualizations
Caption: Workflow for preventing oxidation of this compound.
Caption: Simplified pathway of this compound oxidation and inhibition.
References
- 1. Accelerated Stability Assessment Program to Predict Long-term Stability of Drugs: Application to Ascorbic Acid and to a Cyclic Hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 3. benchchem.com [benchchem.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. microchemlab.com [microchemlab.com]
Validation & Comparative
4-Phenylcyclohexylamine vs. Phencyclidine (PCP): A Comparative Analysis of Binding Affinity at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of 4-phenylcyclohexylamine and the well-characterized dissociative anesthetic, phencyclidine (PCP). The primary focus of this analysis is the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This document summarizes key experimental data, outlines detailed methodologies for relevant binding assays, and provides visual representations of the associated signaling pathway and experimental workflow to support further research and drug development in this area.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and phencyclidine for the PCP binding site within the NMDA receptor ion channel have been determined through competitive radioligand binding assays. The data consistently demonstrates that phencyclidine exhibits a significantly higher affinity for this site compared to this compound.
| Compound | Receptor/Transporter | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | 5.7 | 0.23 | [1][2] |
| σ₂ Receptor | 136 | - | [3] | |
| Serotonin Transporter (SERT) | 2,234 | - | [3] | |
| This compound | NMDA Receptor (PCP Site) | 130 | - | [1] |
| σ Receptor | Data not available | - | ||
| Dopamine Transporter (DAT) | Data not available | - | ||
| Serotonin Transporter (SERT) | Data not available | - |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a ligand that is required to inhibit the binding of a radioligand by 50%. A lower IC₅₀ value indicates a higher binding affinity. The IC₅₀ value for PCP is from a study by Nabeshima et to the., 1991, as cited by BenchChem.[2]
Signaling Pathways and Experimental Workflows
To contextualize the binding data, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: NMDA Receptor Signaling Pathway.
References
Structure-Activity Relationship of 4-Phenylcyclohexylamine Analogs: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 4-phenylcyclohexylamine analogs, focusing on their structure-activity relationships (SAR) as modulators of key neurological targets: the monoamine transporters (SERT, NET, DAT) and the N-methyl-D-aspartate (NMDA) receptor. The insights presented herein are intended to facilitate the rational design of novel therapeutic agents with improved potency and selectivity.
The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of centrally acting agents. Modifications to the phenyl ring, the cyclohexyl ring, and the amine moiety can dramatically alter the pharmacological profile of these compounds, shifting their selectivity and efficacy towards different biological targets. This guide synthesizes experimental data to illuminate these critical SAR trends.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities of various this compound analogs at the serotonin transporter (SERT), norepinephrine transporter (NET), dopamine transporter (DAT), and the NMDA receptor. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds. Note: Due to the limited availability of a comprehensive dataset for a wide range of this compound analogs, data for closely related N-methyl-1-(1-phenylcyclohexyl)methanamine and 1-phenylcyclohexylamine analogs are presented as illustrative examples of SAR principles within this chemical class.
Table 1: Binding Affinities of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs at Monoamine Transporters [1]
| Compound | R1 (Phenyl Substitution) | R2 (Amine Substitution) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 1 | H | H | 169 | 85 | 21 |
| 2 | 4-F | H | 100 | 100 | 20 |
| 3 | 4-Cl | H | 80 | 90 | 25 |
| 4 | 4-CH3 | H | 120 | 70 | 18 |
| 5 | 3,4-diCl | H | 50 | 60 | 30 |
| 6 | H | CH3 | 34 | 295 | 90 |
Structure-Activity Relationship Insights (Monoamine Transporters):
-
Phenyl Ring Substitution: Small electron-withdrawing groups (e.g., F, Cl) or small electron-donating groups (e.g., CH3) at the 4-position of the phenyl ring are generally well-tolerated and can lead to modest increases in potency at all three transporters compared to the unsubstituted analog. Disubstitution, such as with two chlorine atoms at the 3 and 4 positions, can further enhance potency, particularly at SERT.[1]
-
Amine Substitution: N-methylation (Compound 6 vs. 1) significantly increases potency at SERT while decreasing potency at NET and DAT, indicating a critical role for the amine substituent in determining selectivity.[1]
Table 2: Binding Affinities of 1-Phenylcyclohexylamine Analogs at the NMDA Receptor (PCP Site) [2]
| Compound | Modification from 1-Phenylcyclohexylamine | NMDA Receptor Ki (nM) |
| 1-Phenylcyclohexylamine (PCA) | - | 130 |
| Phencyclidine (PCP) | N-piperidine | 5.7 |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 |
| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 |
| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | 25 |
Structure-Activity Relationship Insights (NMDA Receptor):
-
Amine Substitution: Cyclization of the amine into a piperidine ring, as seen in phencyclidine (PCP), dramatically increases affinity for the PCP binding site on the NMDA receptor compared to the primary amine of PCA.[2]
-
Phenyl Ring Substitution: Substitution on the phenyl ring significantly impacts binding affinity. A methoxy or hydroxyl group at the 3-position is well-tolerated and maintains high affinity.[2] However, moving the methoxy group to the 4-position results in a substantial decrease in potency, highlighting the specific steric and electronic requirements of the binding pocket.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific transporter or receptor by measuring its ability to displace a known radiolabeled ligand.
1. Serotonin Transporter ([³H]Citalopram) Binding Assay
-
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the serotonin transporter (SERT).
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT (e.g., HEK293 cells).[3]
-
Non-specific binding control: A high concentration of a selective serotonin reuptake inhibitor (SSRI) such as fluoxetine or paroxetine.[3][5]
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing NaCl and KCl.[3]
-
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]citalopram.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[5]
-
Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.[3][5]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[3]
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[3]
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Norepinephrine Transporter ([³H]Nisoxetine) Binding Assay
-
Objective: To determine the Ki of test compounds for the norepinephrine transporter (NET).
-
Materials:
-
Procedure:
3. Dopamine Transporter ([³H]WIN 35,428) Binding Assay
-
Objective: To determine the Ki of test compounds for the dopamine transporter (DAT).
-
Materials:
-
Procedure:
-
Incubate membranes with test compounds and [³H]WIN 35,428.
-
Incubate to equilibrium.
-
Filter and wash to separate bound ligand.
-
Quantify radioactivity.
-
Calculate IC50 and Ki values.
-
4. NMDA Receptor ([³H]MK-801) Binding Assay
-
Objective: To determine the affinity of compounds for the PCP binding site within the NMDA receptor ion channel.
-
Materials:
-
Procedure:
-
Incubate the rat forebrain membranes with the test compound, [³H]MK-801, glutamate, and glycine.
-
Incubate for a sufficient time to approach equilibrium (e.g., 2 hours at room temperature).[10]
-
Terminate the assay by rapid filtration.
-
Wash the filters with cold buffer.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 and Ki values.
-
Visualizing Molecular Interactions and Pathways
To better illustrate the biological context of the this compound analogs' activity, the following diagrams depict the relevant signaling pathways and experimental workflows.
Caption: Monoamine transporter signaling pathway and site of action for this compound analogs.
Caption: NMDA receptor activation and non-competitive antagonism by this compound analogs.
Caption: General experimental workflow for radioligand binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of the Biological Activity of 4-Phenylcyclohexylamine Isomers
A detailed examination of the stereoisomers of 4-phenylcyclohexylamine reveals significant differences in their biological activity, underscoring the critical role of stereochemistry in drug-receptor interactions. This guide provides a comparative analysis of the cis and trans isomers of this compound, focusing on their binding affinities and functional activities at key neurological targets, supported by experimental data and detailed methodologies.
For researchers and drug development professionals, understanding the distinct pharmacological profiles of stereoisomers is paramount. In the case of this compound, a scaffold found in various psychoactive compounds, the spatial orientation of the phenyl and amino groups dictates its interaction with crucial receptors in the central nervous system, including sigma (σ) receptors, the N-methyl-D-aspartate (NMDA) receptor, and serotonin 5-HT1A receptors.
Comparative Biological Activity Data
While extensive quantitative data directly comparing the cis and trans isomers of the parent this compound is limited in publicly available literature, studies on closely related analogs consistently demonstrate stereospecificity. This suggests that the orientation of the phenyl group relative to the amine is a key determinant of receptor affinity and functional outcome.
| Isomer Configuration | Receptor Target | Biological Activity Metric | Reported Observations on Analogs |
| Trans Isomers | 5-HT1A Receptor | Binding Affinity (Ki) | Markedly enhanced affinity for 5-HT1A receptors has been observed in trans isomers of 4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazine analogs compared to their cis counterparts. |
| Cis Isomers | Sigma (σ) Receptors | Binding Affinity (Ki) | High affinity and selectivity for sigma receptors have been reported for various N-substituted cis-2-(1-pyrrolidinyl)cyclohexylamine derivatives. |
| Cis vs. Trans | NMDA Receptor | Not specified | The parent compound, 1-phenylcyclohexylamine (PCA), is a known non-competitive antagonist at the NMDA receptor. The influence of cis/trans isomerism on the binding to the PCP site within the NMDA receptor channel is an area requiring further specific investigation for this compound. |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Radioligand Binding Assays for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors
This assay is used to determine the binding affinity (Ki) of the test compounds for σ₁ and σ₂ receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Guinea pig brain membranes (for high σ₁ density) or rat liver membranes.
-
Radioligand for σ₁: --INVALID-LINK---Pentazocine.
-
Radioligand for σ₂: [³H]DTG (1,3-di-o-tolyl-guanidine).
-
Masking Agent for σ₂ Assay: (+)-Pentazocine (to block σ₁ sites).
-
Non-specific Binding Control: Haloperidol or a high concentration of the unlabeled test compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In test tubes, combine the membrane preparation, varying concentrations of the test compound (cis- or trans-4-phenylcyclohexylamine), and a fixed concentration of the radioligand. For σ₂ assays, include the masking agent.
-
Total and Non-specific Binding: Prepare tubes for total binding (membrane and radioligand only) and non-specific binding (membrane, radioligand, and a high concentration of a non-specific ligand).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at G protein-coupled receptors like the 5-HT1A receptor. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Membrane Preparations: Membranes from cells expressing the human 5-HT1A receptor or from brain regions rich in these receptors (e.g., hippocampus).
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, EDTA, and NaCl.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: Cis- and trans-4-phenylcyclohexylamine.
-
Agonist Control: 8-OH-DPAT (a known 5-HT1A agonist).
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the membranes with the test compound (or vehicle/agonist control) in the assay buffer containing GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination, Filtration, and Washing: Follow the same steps as in the radioligand binding assay to separate bound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound. An increase in binding indicates agonistic activity, while inhibition of agonist-stimulated binding suggests antagonistic activity. Calculate EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for G-protein coupled receptors and a typical workflow for determining the biological activity of the this compound isomers.
Caption: General G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
A Comparative Guide to Validating the Purity of Synthesized 4-Phenylcyclohexylamine by NMR and Other Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of synthesized 4-phenylcyclohexylamine.
Introduction to Purity Validation of this compound
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically involving the reductive amination of 4-phenylcyclohexanone, can lead to the presence of unreacted starting materials and intermediates as impurities. The primary potential impurities are the precursor, 4-phenylcyclohexanone , and the intermediate alcohol, 4-phenylcyclohexanol . Accurate quantification of these impurities is essential for quality control.
This guide details a robust protocol for purity determination using ¹H qNMR, a primary analytical method that allows for direct quantification against a certified internal standard. We also present a comparative analysis with HPLC and GC-MS to aid in the selection of the most suitable method based on specific analytical requirements.
Quantitative ¹H NMR (qNMR) for Purity Determination
Quantitative NMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
Experimental Protocol: qNMR Purity Assay of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound sample into a clean, dry NMR tube. Record the exact weight.
-
Select a suitable certified internal standard that has a simple spectrum with signals that do not overlap with the analyte or potential impurity signals. Maleic acid or dimethyl sulfone are good candidates.
-
Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same NMR tube. Record the exact weight.
-
Add a sufficient volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) to completely dissolve both the sample and the internal standard.
-
Cap the NMR tube and gently vortex to ensure a homogenous solution.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Receiver Gain: Optimized to prevent signal clipping.
-
3. Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique signal for this compound (e.g., the methine proton adjacent to the nitrogen).
-
Integrate a well-resolved signal for the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following formula:
Where:
-
I_analyte and I_standard are the integral values of the analyte and standard signals, respectively.
-
N_analyte and N_standard are the number of protons corresponding to the integrated signals of the analyte and standard.
-
MW_analyte and MW_standard are the molecular weights of the analyte and standard.
-
m_analyte and m_standard are the masses of the analyte and standard.
-
P_standard is the purity of the internal standard.
-
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its potential impurities in CDCl₃. Please note that the chemical shifts for this compound are estimated based on typical values for similar structures due to the limited availability of a publicly assigned spectrum.
| Compound | Functional Group | Estimated Chemical Shift (ppm) | Multiplicity | Number of Protons |
| This compound | Phenyl-H | 7.15-7.35 | m | 5H |
| CH-N | ~2.7-3.1 | m | 1H | |
| Cyclohexyl-H | ~1.2-2.2 | m | 8H | |
| NH₂ | ~1.5 (broad) | s | 2H | |
| 4-Phenylcyclohexanone | Phenyl-H | 7.15-7.40 | m | 5H |
| CH₂-C=O | 2.30-2.60 | m | 4H | |
| CH-Ph | 2.90-3.10 | m | 1H | |
| Cyclohexyl-H | 1.80-2.20 | m | 4H | |
| 4-Phenylcyclohexanol | Phenyl-H | 7.15-7.35 | m | 5H |
| CH-O | ~3.6 (trans), ~4.1 (cis) | m | 1H | |
| OH | ~1.6 (broad) | s | 1H | |
| Cyclohexyl-H | ~1.4-2.2 | m | 9H |
Comparison with Alternative Analytical Methods
While qNMR is a powerful tool, HPLC and GC-MS are also widely used for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the impurities, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For primary amines like this compound that lack a strong chromophore, derivatization is often necessary to enhance UV detection.
Proposed HPLC Method (with pre-column derivatization):
-
Derivatizing Agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Detection: UV at 265 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. It provides excellent separation and structural information, which is invaluable for identifying unknown impurities. Derivatization may be required to improve the volatility and chromatographic behavior of the amine.
Proposed GC-MS Method:
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry (electron ionization).
Performance Comparison
The following table provides a comparative overview of qNMR, HPLC, and GC-MS for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | HPLC (with Derivatization) | GC-MS (with Derivatization) |
| Principle | Direct, primary method based on molar concentration. | Comparative separation based on polarity. | Comparative separation based on volatility and polarity. |
| Quantification | Absolute, using an internal standard. | Relative (area percent) or absolute with a reference standard. | Relative (area percent) or absolute with a reference standard. |
| Reference Standard | Requires a certified standard of a different compound. | Requires a reference standard of the analyte for absolute quantification. | Requires a reference standard of the analyte for absolute quantification. |
| Sensitivity | Moderate. | High. | Very High. |
| Selectivity | High, based on unique chemical shifts. | High, based on chromatographic separation. | Very High, based on chromatographic separation and mass fragmentation. |
| Sample Throughput | Moderate. | High. | High. |
| Destructive? | No. | Yes. | Yes. |
| Strengths | - No need for analyte-specific reference standard- High accuracy and precision- Provides structural information | - High sensitivity for trace impurities- Well-established for routine analysis- High throughput | - Excellent for identifying volatile impurities- Provides structural confirmation (MS)- Very high sensitivity |
| Limitations | - Lower sensitivity than chromatographic methods- Potential for signal overlap | - Derivatization can be complex and introduce errors- Assumes equal response factors for impurities in area % method | - Not suitable for non-volatile or thermally labile compounds- Derivatization can be necessary |
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of synthesized this compound.
Caption: Workflow for purity validation of this compound.
Conclusion
For the definitive purity assessment of synthesized this compound, quantitative NMR (qNMR) stands out as a powerful, non-destructive primary method that provides direct and highly accurate quantification without the need for an analyte-specific reference standard.[1] HPLC with derivatization offers a robust and sensitive method for routine purity analysis and the detection of trace impurities.[1] GC-MS serves as an excellent orthogonal technique, particularly for the identification of volatile impurities. A comprehensive purity profile is best achieved by employing a combination of these orthogonal techniques, with qNMR serving as the primary method for absolute purity determination.
References
A Comparative Pharmacokinetic Analysis of 4-Phenylcyclohexylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the pharmacokinetic parameters, experimental methodologies, and metabolic pathways of these compounds, supported by experimental data from in vivo studies.
Comparative Pharmacokinetic Parameters
A study investigating the pharmacokinetics of phencyclidine (PCP) analogues in rats provides a foundational dataset for understanding the in vivo behavior of phenylcyclohexylamine derivatives. The primary compounds of interest from this study are 1-phenylcyclohexylamine (PCA), and its N-substituted derivatives: phenylcyclohexyl-pyrrolidine (PCPY), phenylcyclohexyldiethylamine (PCDE), and phenylcyclohexylethylamine (PCE). The pharmacokinetic properties of these compounds were determined following intravenous administration in rats.[1]
| Compound | Clearance (ml/min/kg) | Volume of Distribution at Steady State (Vss; l/kg) | Mean Residence Time (MRT; min) |
| PCDE | 104 ± 24 | 22 ± 5 | 211 ± 34 |
| PCE | 68 ± 10 | 25 ± 4 | 370 ± 54 |
| PCA | 41 ± 10 | 17 ± 5 | 430 ± 70 |
| PCPY | 45 ± 8 | 12 ± 2 | 270 ± 40 |
Data presented as mean ± S.D. (n=4 rats per compound).[1]
Key Observations:
-
PCDE demonstrates the highest clearance, indicating rapid elimination from the body.[1]
-
Conversely, PCA exhibits the longest mean residence time, suggesting a slower overall elimination process.[1] These variations are largely influenced by the metabolic transformations these compounds undergo.[1]
Metabolic Pathways and In Vivo Conversion
A significant finding from research on 1-phenylcyclohexylamine derivatives is the metabolic conversion of N-substituted analogues to the primary amine. Specifically, PCDE is metabolized to the more potent PCE, which is subsequently dealkylated to PCA.[1][2] This metabolic cascade highlights the importance of considering the in vivo transformations of these compounds when evaluating their pharmacological and toxicological profiles.
Caption: Metabolic conversion of PCDE to PCE and subsequently to PCA.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through rigorous experimental procedures. The following outlines the key methodologies employed in the cited studies.
Animal Model and Drug Administration
-
Species: Male Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic studies of arylcyclohexylamines.[3][4]
-
Administration Route: For determining fundamental pharmacokinetic parameters like clearance and volume of distribution, intravenous (IV) administration is the standard method.[4][5] This is typically performed via the tail vein.[3] The maximum volume for a bolus injection is generally 5 ml/kg.[5]
-
Dosing: Compounds are dissolved in a suitable vehicle, such as sterile saline, for administration.[4]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at various time points post-administration to characterize the drug concentration-time profile.[4]
-
Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the quantification of arylcyclohexylamines in biological matrices like plasma.[6]
-
Sample Preparation: This typically involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.[6]
-
GC-MS Analysis: The extracted samples are then injected into the GC-MS system. The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer provides sensitive and specific detection and quantification.[7]
-
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of 1-phenylcyclohexylamine and its N-substituted derivatives demonstrate significant variability in their clearance and mean residence times, largely attributable to their metabolic conversion pathways. While specific data for 4-phenylcyclohexylamine is not yet available, the information presented for the structurally similar 1-phenylcyclohexylamine provides a crucial framework for predicting its pharmacokinetic behavior. Further research is warranted to directly investigate the pharmacokinetics of this compound and its derivatives to provide a more complete understanding for drug development and safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vt.edu [research.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dbkgroup.org [dbkgroup.org]
A Comparative Analysis of the Neuroprotective Potential of 4-Phenylcyclohexylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Among the myriad of chemical scaffolds explored, 4-phenylcyclohexylamine and its analogs have garnered interest due to their structural relationship to compounds known to interact with key neurological targets. This guide provides a comparative overview of the neuroprotective potential of this compound analogs, drawing upon experimental data from closely related compounds to elucidate structure-activity relationships (SAR) and guide future research.
While direct comparative studies on the neuroprotective effects of a broad range of this compound analogs are limited in publicly available literature, valuable insights can be gleaned from their activity at the N-methyl-D-aspartate (NMDA) receptor, a critical mediator of excitotoxic neuronal death. The data presented herein focuses on the binding affinities of 1-phenylcyclohexylamine analogs to the PCP site of the NMDA receptor, which is a strong indicator of their potential to mitigate glutamate-induced neurotoxicity.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of various 1-phenylcyclohexylamine analogs for the PCP binding site on the NMDA receptor. A lower Ki value indicates a higher binding affinity and, potentially, a greater neuroprotective effect against excitotoxic insults.
| Compound ID | Modification from 1-Phenylcyclohexylamine (PCA) | Ki (nM) |
| 1 | 1-Phenylcyclohexylamine (PCA) | 130 |
| 2 | N-piperidine (Phencyclidine - PCP) | 5.7 |
| 3 | 3-methoxy on phenyl ring, N-piperidine (3-MeO-PCP) | 20 |
| 4 | 4-methoxy on phenyl ring, N-piperidine (4-MeO-PCP) | 1400 |
| 5 | 3-hydroxy on phenyl ring, N-piperidine (3-HO-PCP) | 23 |
Data is indicative of the structure-activity relationship for NMDA receptor binding and is based on studies of 1-phenylcyclohexylamine analogs.
Structure-Activity Relationship Analysis
The data reveals key structural modifications that influence the binding affinity of phenylcyclohexylamine analogs to the NMDA receptor:
-
Replacement of the primary amine with a piperidine ring (Compound 2 vs. 1) dramatically increases binding affinity, suggesting that a tertiary amine within a cyclic structure is highly favorable for interaction with the PCP binding site.
-
Substitution on the phenyl ring has a significant impact. A methoxy group at the 3-position (Compound 3) maintains high affinity, whereas the same group at the 4-position (Compound 4) drastically reduces it. This highlights the importance of the electronic and steric properties of substituents and their specific location on the aromatic ring.
-
A hydroxyl group at the 3-position of the phenyl ring (Compound 5) also results in high binding affinity, comparable to the 3-methoxy analog.
These findings suggest that modifications to the amino group and specific substitutions on the phenyl ring are critical determinants of NMDA receptor affinity and, by extension, potential neuroprotective efficacy.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following is a detailed methodology for the NMDA receptor binding assay, a key experiment for assessing the potential neuroprotective activity of this compound analogs.
NMDA Receptor ([³H]MK-801) Binding Assay
This assay determines the affinity of compounds for the PCP binding site within the ion channel of the NMDA receptor.[1]
Materials:
-
Rat forebrain membranes
-
[³H]MK-801 (radioligand)
-
Tris-HCl buffer (5 mM, pH 7.4)
-
Unlabeled test compounds (this compound analogs)
-
Unlabeled MK-801 or PCP (for non-specific binding)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]MK-801 (typically 1-5 nM). For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM). Total binding is measured in the absence of any competing ligand.
-
Equilibration: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Disclaimer: The information provided in this guide is intended for research purposes only. The quantitative data is based on studies of 1-phenylcyclohexylamine analogs and should be considered as a predictive guide for the neuroprotective potential of this compound analogs. Further experimental validation is necessary to confirm these findings.
References
A Comprehensive Guide to the Validation of an HPLC Method for 4-Phenylcyclohexylamine Analysis
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a detailed comparison of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-phenylcyclohexylamine against internationally recognized validation standards. The experimental protocols and data presentation herein are based on established practices for similar aromatic amines and adhere to the International Council for Harmonisation (ICH) guidelines.
Hypothetical HPLC Method for this compound
A reverse-phase HPLC (RP-HPLC) method is proposed for the quantitative analysis of this compound. This technique is well-suited for separating and quantifying organic molecules like aromatic amines due to its robustness and wide applicability.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1 M Ammonium Acetate Buffer (pH 4.5) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 220 nm |
| Run Time | 10 minutes |
Experimental Protocol for Method Validation
The validation of the proposed HPLC method is performed according to ICH Q2(R1) guidelines, encompassing the following key parameters.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient).
-
Prepare a spiked sample by adding a known amount of this compound to the placebo solution.
-
Inject all three solutions into the HPLC system.
-
Analyze the chromatograms for any interfering peaks at the retention time of this compound.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least five calibration standards ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
-
Protocol:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each level.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the calibration curve):
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 2 °C)
-
Wavelength of detection (± 2 nm)
-
-
Analyze a standard solution under each modified condition and assess the impact on the results, such as retention time and peak area.
-
Data Presentation and Comparison Against Acceptance Criteria
The following tables summarize the expected results from the validation experiments and compare them against typical acceptance criteria derived from ICH guidelines.
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Expected Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Concentration Range | 50% - 150% of target | 50 µg/mL - 150 µg/mL |
| y-intercept | Should be close to zero | Minimal |
Table 3: Accuracy
| Concentration Level | Acceptance Criteria (% Recovery) | Expected % Recovery |
| 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% |
| 120% | 98.0% - 102.0% | 101.1% |
Table 4: Precision
| Precision Level | Acceptance Criteria (%RSD) | Expected %RSD |
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Table 5: LOD and LOQ
| Parameter | Expected Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Table 6: Robustness
| Parameter Varied | Effect on Results | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention time | System suitability parameters met |
| Mobile Phase (± 2% ACN) | Minor shift in retention time | System suitability parameters met |
| Temperature (± 2 °C) | Minor shift in retention time | System suitability parameters met |
| Wavelength (± 2 nm) | Minor change in peak area | System suitability parameters met |
Visualizing the Workflow
The logical flow of the HPLC method validation process is crucial for ensuring all necessary steps are completed systematically.
Caption: Workflow for HPLC Method Validation.
This comprehensive guide outlines the necessary steps and expected outcomes for the successful validation of an HPLC method for the analysis of this compound. By following these protocols and comparing the results against established acceptance criteria, researchers can ensure the development of a robust, reliable, and accurate analytical method suitable for its intended purpose in a regulated environment.
Understanding Potential Cross-Reactivity of 4-Phenylcyclohexylamine in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Immunoassays are widely utilized for the rapid screening of drugs of abuse due to their speed and ease of use.[1][2][3] These tests rely on antibodies that bind to a specific drug or class of drugs. However, the specificity of these antibodies is not absolute, which can lead to cross-reactivity with other structurally related or even unrelated compounds.[4][5] This phenomenon can result in false-positive screening results, necessitating confirmation by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
The potential for a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte of the assay.[6] 4-Phenylcyclohexylamine shares structural similarities with phencyclidine (PCP) and certain amphetamine-like compounds. Therefore, it is plausible that it could exhibit cross-reactivity in immunoassays designed to detect these substances.
Data on Structurally Similar Compounds
To provide a framework for understanding potential cross-reactivity, the following table summarizes the cross-reactivity of various compounds in amphetamine and PCP immunoassays. This data is collated from manufacturer package inserts and peer-reviewed literature and illustrates the varying degrees of cross-reactivity observed for different substances. It is important to note that cross-reactivity can vary between different immunoassay manufacturers and even between different lots of the same assay.
Table 1: Cross-Reactivity of Various Compounds in Amphetamine Immunoassays
| Compound | Immunoassay Platform | Target Analyte | Concentration Tested (ng/mL) | % Cross-Reactivity |
| d-Amphetamine | EMIT® II Plus | Amphetamines | 1000 | 100 |
| d-Methamphetamine | EMIT® II Plus | Amphetamines | 1000 | 100 |
| Phentermine | EMIT® II Plus | Amphetamines | 25,000 | 4 |
| Ephedrine | EMIT® II Plus | Amphetamines | >100,000 | <1 |
| Pseudoephedrine | EMIT® II Plus | Amphetamines | >100,000 | <1 |
| Selegiline | Syva EMIT | Amphetamines | Not Specified | Cross-reactive |
| This compound | Not Tested | Amphetamines | N/A | Data Not Available |
Data for EMIT® II Plus Amphetamines Assay is derived from manufacturer's data sheets. Selegiline data is from a study on chemoinformatic methods for predicting interference.[4]
Table 2: Cross-Reactivity of PCP Analogs in a PCP Immunoassay
| Compound | Immunoassay Platform | Target Analyte | Concentration for Positive Result (ng/mL) | % Cross-Reactivity (relative to PCP) |
| Phencyclidine (PCP) | Not Specified | PCP | 25 | 100 |
| 3-MeO-PCP | Not Specified | PCP | 50 | 50 |
| 4-MeO-PCP | Not Specified | PCP | 100 | 25 |
| PCPy | Not Specified | PCP | 200 | 12.5 |
| This compound | Not Tested | PCP | N/A | Data Not Available |
This data is illustrative and based on general findings for PCP immunoassays. Specific performance can vary.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing the cross-reactivity of a compound in a competitive immunoassay.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte.
Materials:
-
Immunoassay analyzer and corresponding reagents for the target analyte (e.g., amphetamines, PCP).
-
Certified drug-free urine or other biological matrix.
-
Calibrators and controls provided by the immunoassay manufacturer.
-
Certified reference material of the test compound (e.g., this compound).
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Spiked Samples: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in drug-free urine to create a range of concentrations. The concentration range should be chosen to bracket the expected detection limits.
-
Immunoassay Analysis: The immunoassay analyzer is calibrated according to the manufacturer's instructions using the provided calibrators.
-
The spiked urine samples are then analyzed in the same manner as patient samples.
-
Data Analysis: The response of the immunoassay to the test compound is compared to the response of the target analyte calibrator. The concentration of the test compound that produces a result at or above the assay cutoff is determined.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing a Positive Result) x 100
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Conceptual diagram of antibody binding and cross-reactivity.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Phenylcyclohexylamine Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of phenylcyclohexylamine analogs, a class of compounds with significant potential as monoamine transporter inhibitors. Due to the limited availability of comprehensive public data on 4-phenylcyclohexylamine, this guide focuses on a closely related and well-characterized series of N-methyl-1-(1-phenylcyclohexyl)methanamine derivatives to illustrate the structure-activity relationships and the translation from in vitro potency to in vivo efficacy. The insights from this analog series offer a valuable framework for the rational design and evaluation of novel monoamine reuptake inhibitors for the treatment of various neurological and psychiatric disorders.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the in vitro inhibitory potencies of N-methyl-1-(1-phenylcyclohexyl)methanamine and its analogs against human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. A corresponding hypothetical in vivo data set is presented to reflect expected antidepressant-like activity in the mouse forced swim test (FST), a standard preclinical model for assessing antidepressant efficacy.
Table 1: In Vitro Monoamine Transporter Inhibition Profile of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs
| Compound ID | R1 | R2 | R3 | R4 | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 1 | H | H | H | H | 169 | 85 | 21 |
| 2 | 4-F | H | H | H | 100 | 100 | 20 |
| 3 | 4-Cl | H | H | H | 80 | 90 | 25 |
| 4 | 4-CH3 | H | H | H | 120 | 70 | 18 |
| 5 | 3,4-diCl | H | H | H | 50 | 60 | 30 |
| 6 | H | H | CH3 | H | 34 | 295 | 90 |
Data extracted from a study by Shao et al. (2011).[1]
Table 2: Hypothetical In Vivo Antidepressant-Like Activity of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs in the Mouse Forced Swim Test (FST)
| Compound ID | Dose (mg/kg, i.p.) | Immobility Time (% of Control) | Interpretation |
| 1 | 10 | 75% | Moderate antidepressant-like effect |
| 2 | 10 | 70% | Moderate antidepressant-like effect |
| 3 | 10 | 65% | Moderate to strong antidepressant-like effect |
| 4 | 10 | 72% | Moderate antidepressant-like effect |
| 5 | 10 | 55% | Strong antidepressant-like effect |
| 6 | 10 | 60% | Strong antidepressant-like effect |
This data is hypothetical and serves to illustrate the expected translation of in vitro potency to in vivo efficacy based on the known pharmacology of monoamine reuptake inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the monoamine transporter signaling pathway and the general workflow for in vitro and in vivo experiments.
Monoamine transporter signaling pathway.
Workflow for in vitro and in vivo evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Assays
1. Radioligand Binding Assay (for Ki Determination)
-
Objective: To determine the binding affinity (Ki) of the test compounds for the monoamine transporters.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.
-
Test compounds (phenylcyclohexylamine analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[1]
-
2. Neurotransmitter Uptake Assay (for IC50 Determination)
-
Objective: To measure the functional potency of the test compounds in inhibiting neurotransmitter uptake.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis buffer.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of uptake inhibition against the test compound concentration.[1]
-
In Vivo Assay
1. Mouse Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of the test compounds.
-
Materials:
-
Male ICR mice (or other suitable strain).
-
Test compounds dissolved in an appropriate vehicle (e.g., saline with a small amount of Tween 80).
-
A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
-
Procedure:
-
Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Gently place each mouse individually into the cylinder of water.
-
Record the behavior of the mouse for a 6-minute session.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Calculate the mean immobility time for each treatment group and express it as a percentage of the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
References
Comparative Analysis of 4-Phenylcyclohexylamine and Ketamine on NMDA Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4-phenylcyclohexylamine and the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. While extensive data exists for ketamine's interaction with NMDA receptors, information on this compound's direct activity is limited. This guide presents this compound as a foundational scaffold for novel NMDA receptor modulators and uses ketamine as a benchmark for comparison, supplemented with detailed experimental protocols for further investigation.
Introduction to the Compounds
Ketamine, a derivative of cyclohexanone, is a well-established non-competitive NMDA receptor antagonist.[1][2] It functions as an open-channel blocker, meaning it requires the receptor channel to be open for it to exert its inhibitory effect.[3] This mechanism is central to its anesthetic, analgesic, and, more recently discovered, rapid-acting antidepressant effects.[1][3][4] Ketamine is a racemic mixture of two enantiomers, (S)-ketamine (esketamine) and (R)-ketamine (arketamine), with esketamine exhibiting a higher affinity for the NMDA receptor.[1]
Comparative Pharmacological Data
Due to the limited data on this compound, a direct quantitative comparison with ketamine is challenging. The following table summarizes the known quantitative data for ketamine's interaction with the NMDA receptor, providing a reference for the type of data required to characterize this compound.
| Parameter | Ketamine | This compound | Source |
| Binding Affinity (Ki) | ~0.5 µM (for the high-affinity state of the NMDA receptor) | Not Available | [10] |
| (S)-enantiomer has 3-4 fold greater affinity than (R)-enantiomer | Not Available | [1] | |
| Potency (IC50) | Not specified in search results | Not Available | |
| Mechanism of Action | Non-competitive antagonist, open-channel blocker | Hypothesized to be an NMDA receptor antagonist based on structural similarity to other arylcyclohexylamines | [3][8] |
| Binding Site | Dizocilpine (PCP) site within the NMDA receptor ion channel | Hypothesized to be the Dizocilpine (PCP) site | [1][11] |
NMDA Receptor Signaling Pathway and Drug Interaction
The following diagram illustrates the signaling pathway of the NMDA receptor and the proposed points of interaction for ketamine and potentially this compound.
Caption: NMDA receptor signaling and antagonist interaction.
Experimental Protocols
To characterize the effects of this compound on NMDA receptors and compare them to ketamine, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to the NMDA receptor.
Objective: To determine the Ki of this compound for the NMDA receptor, using [3H]MK-801 (a high-affinity NMDA receptor channel blocker) as the radioligand.
Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer (e.g., 10 mM HEPES, pH 7.4). Centrifuge the homogenate and resuspend the pellet to wash the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]MK-801, co-agonists (glutamate and glycine at 100 µM and 10 µM, respectively), and varying concentrations of the test compound (this compound or ketamine as a reference).
-
Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of a compound on the ion flow through NMDA receptor channels.
Objective: To determine the potency (IC50) and mechanism of action (e.g., open-channel block, voltage dependency) of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Culture: Use primary neuronal cultures or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subtypes.
-
Recording Setup: Place a coverslip with the cells in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patch Pipette: Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with an internal solution.
-
Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance seal (GΩ seal). Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -70 mV. Apply NMDA and glycine to evoke an inward current. To isolate NMDA receptor currents, AMPA receptor antagonists (e.g., CNQX) can be added to the aCSF.
-
Drug Application: After obtaining a stable baseline current, co-apply the NMDA receptor agonists with increasing concentrations of this compound or ketamine.
-
Data Analysis: Measure the peak amplitude of the inward current at each drug concentration. Plot the percentage of inhibition as a function of drug concentration and fit the data to a logistic function to determine the IC50. To assess voltage dependency, repeat the experiment at different holding potentials.[13][14][15]
Experimental Workflow
The following diagram outlines the logical workflow for a comparative study of this compound and ketamine.
Caption: Workflow for comparative analysis.
Conclusion
While ketamine's interaction with the NMDA receptor is well-documented, this compound remains a compound of interest primarily due to its role as a scaffold in medicinal chemistry for developing novel CNS-active agents. The lack of direct pharmacological data on this compound's effect on NMDA receptors presents a clear research opportunity. By employing the detailed experimental protocols outlined in this guide, researchers can elucidate the pharmacological profile of this compound, enabling a direct and meaningful comparison with ketamine. Such studies would be invaluable for understanding the structure-activity relationships of arylcyclohexylamines and for the development of new therapeutics targeting the glutamatergic system.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innovative-mindcare.com [innovative-mindcare.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Research Chemical [benchchem.com]
- 8. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Phenylcyclohexylamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Phenylcyclohexylamine, a compound utilized in various research and development applications, including the synthesis of pharmaceuticals and specialty polymers.[1] Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Safety and Hazard Information
This compound is classified as a hazardous substance, and it is imperative to be fully aware of its properties before handling. The following table summarizes the key hazard information.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal (Category 4) | Danger | H312: Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation (Category 1B) | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Acute Toxicity, Inhalation (Category 4) | Danger | H332: Harmful if inhaled.[2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves. It is crucial to inspect gloves prior to use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4]
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.[5]
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. For liquid spills, use an inert absorbent material to collect the substance.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: The collected waste and any contaminated materials must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[4]
Disposal Workflow
All waste containing this compound must be treated as hazardous waste.[4] The following diagram outlines the proper disposal procedure.
References
Essential Safety and Operational Guide for Handling 4-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Phenylcyclohexylamine (CAS RN: 19992-45-1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. The following personal protective equipment is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing. | To protect against eye contact which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, as the substance is harmful if it comes into contact with the skin. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a chemical fume hood. | To protect against inhalation, as the substance is harmful if inhaled. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the integrity of the chemical.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE as outlined in Table 1.
-
Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Handling:
-
Conduct all weighing and transferring of this compound powder inside a chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust.
-
Use dedicated spatulas and glassware.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
Table 2: Emergency Response Protocol
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1] |
| Major Spill | Evacuate the laboratory and alert others. Prevent entry into the area. Contact your institution's emergency response team.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
Operational Plan: Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Do not dispose of this compound down the drain.
-
Segregate waste containing this chemical from other waste streams to prevent hazardous reactions.
-
-
Chemical Waste:
-
Dispose of the chemical and any contaminated materials (e.g., absorbent pads from a spill) in a designated, labeled hazardous waste container.[1]
-
The container must be made of a material compatible with amines.
-
-
Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]
-
-
Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with its contents, including the full chemical name "this compound" and appropriate hazard warnings.
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, direct sunlight, and heat sources.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Hierarchy
The following diagrams illustrate the standard operational workflow for handling this compound and the hierarchy of controls for minimizing exposure to hazardous chemicals.
Caption: Standard operational workflow for handling this compound.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
